Boc-(S)-alpha-allyl-proline
Description
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLHNDSVVOEEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428036 | |
| Record name | Boc-(S)-alpha-allyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-59-9 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-(S)-alpha-allyl-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-alpha -allyl-Pro-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Boc-(S)-alpha-allyl-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-(S)-alpha-allyl-proline, a valuable chiral building block in peptide synthesis and drug discovery. The document details the underlying synthetic strategies, a plausible experimental protocol, and the expected analytical data for the characterization of this compound.
Introduction
This compound, also known as (2S)-1-(tert-butoxycarbonyl)-2-allylpyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility, making it suitable for use in solid-phase and solution-phase peptide synthesis.[1] The alpha-allyl group provides a versatile handle for further chemical modifications, enabling the synthesis of complex peptides and small molecule therapeutics.[1] Its applications are prominent in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the diastereoselective α-alkylation of a protected L-proline derivative. A key concept underpinning this transformation is the "self-reproduction of chirality," a principle developed by Seebach and coworkers.[2][3][4] This strategy involves the temporary introduction of a chiral auxiliary to direct the stereoselective alkylation at the α-position, followed by its removal to yield the desired α-substituted proline with retention of the original stereochemistry.
A common approach involves the formation of a chiral, non-racemic enolate from an N-Boc-L-proline ester, which then reacts with an electrophile, in this case, an allyl halide.[5] The diastereoselectivity of the alkylation is influenced by the N-protecting group, the ester group, and the reaction conditions.[5]
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process starting from commercially available N-Boc-L-proline.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed, plausible experimental protocol based on established methods for the α-alkylation of proline derivatives.
Step 1: Esterification of N-Boc-L-proline
To a solution of N-Boc-L-proline (1 equivalent) in anhydrous methanol at 0 °C is slowly added thionyl chloride (1.2 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford N-Boc-L-proline methyl ester, which can be used in the next step without further purification.
Step 2: α-Allylation of N-Boc-L-proline methyl ester
A solution of N-Boc-L-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. Allyl bromide (1.5 equivalents) is then added dropwise, and the reaction is stirred at -78 °C for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(S)-alpha-allyl-proline methyl ester.
Step 3: Saponification of the methyl ester
To a solution of N-Boc-(S)-alpha-allyl-proline methyl ester (1 equivalent) in a mixture of THF and water is added lithium hydroxide (1.5 equivalents). The reaction is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified to pH 3-4 with a 1 M HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an off-white powder.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₁NO₄ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| CAS Number | 706806-59-9 | [1] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm are as follows:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.5 | br s | -COOH |
| ~5.7-5.9 | m | -CH=CH₂ |
| ~5.0-5.2 | m | -CH=CH₂ |
| ~3.3-3.5 | m | Pyrrolidine C5-H |
| ~2.5-2.7 | m | -CH₂-CH=CH₂ |
| ~1.8-2.2 | m | Pyrrolidine C3, C4-H |
| ~1.4 | s | -C(CH₃)₃ (Boc) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~154 | -C=O (Boc) |
| ~133 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~80 | -C(CH₃)₃ (Boc) |
| ~68 | Pyrrolidine C2 |
| ~46 | Pyrrolidine C5 |
| ~40 | -CH₂-CH=CH₂ |
| ~35, ~24 | Pyrrolidine C3, C4 |
| ~28 | -C(CH₃)₃ (Boc) |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
| m/z (ESI+) | Assignment |
| 256.15 | [M+H]⁺ |
| 278.13 | [M+Na]⁺ |
| 200.12 | [M - C₄H₉O + H]⁺ (loss of t-butyl) |
| 156.08 | [M - Boc + H]⁺ |
Optical Rotation
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. The diastereoselective α-alkylation of N-Boc-L-proline ester provides an effective means to introduce the allyl group while retaining the desired stereochemistry. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important building block for peptide and medicinal chemistry.
References
An In-depth Technical Guide to Boc-(S)-alpha-allyl-proline: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Boc-(S)-alpha-allyl-proline is a specialized amino acid derivative that serves as a versatile building block in synthetic organic chemistry and pharmaceutical research.[1][2] Its unique structure, which incorporates both a tert-butoxycarbonyl (Boc) protecting group and an alpha-allyl substituent, offers enhanced stability and solubility, making it a valuable component in the synthesis of complex peptides and bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, stability, and synthetic methodologies.
Chemical Properties
The introduction of the Boc protecting group significantly influences the chemical behavior of the parent amino acid, proline. This modification enhances the compound's stability under a range of conditions and facilitates its controlled use in peptide synthesis.[3][4] The alpha-allyl group provides a site for further chemical modification, for instance, through olefin metathesis or other alkene-based reactions.
A summary of the known and analogous chemical properties is presented below. Data for the specific title compound is supplemented with information from the closely related Boc-L-proline and (S)-α-Allyl-proline hydrochloride where necessary.
| Property | Value | Source(s) |
| Synonyms | (S)-2-Allyl-1-Boc-2-pyrrolidinecarboxylic acid, (S)-2-Allyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | [1][2] |
| CAS Number | 706806-59-9 | [1][2] |
| Molecular Formula | C13H21NO4 | [2] |
| Molecular Weight | 255.31 g/mol | [2][5] |
| Appearance | Off-white powder | [2] |
| Purity | ≥ 98% (NMR) | [1][2] |
| Melting Point | Analogous Boc-L-proline: 130 - 138 °C | [4] |
| Optical Rotation | Analogous Boc-L-proline: [a]D20 = -60 ± 4 º (c=1 in AcOH) | [4] |
| Solubility | Soluble in organic solvents such as acetic acid and dimethylformamide (DMF).[6][7] The Boc group generally enhances solubility in organic solvents.[1][2][4][6] | |
| Storage Temperature | 0 - 8°C | [2][4] |
Stability and Handling
The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[3] This robustness allows for selective chemical modifications at other parts of the molecule without the premature removal of the protecting group.[3]
The primary vulnerability of the Boc group is its lability under acidic conditions.[3] Strong acids, most commonly trifluoroacetic acid (TFA), are employed to efficiently cleave the Boc group, which liberates the secondary amine.[3] The byproducts of this deprotection, isobutylene and carbon dioxide, are volatile and easily removed from the reaction mixture.[3]
For long-term storage, the compound should be kept at 0 - 8°C.[2][4]
Spectroscopic Data (Representative for Boc-proline derivatives)
While specific spectra for this compound are not widely published, the following are characteristic spectroscopic features expected, based on analogous Boc-proline compounds:
-
Infrared (IR): A broad absorption band for the O-H stretch of the carboxylic acid (approximately 2500-3300 cm⁻¹), strong C=O stretching bands for the carboxylic acid and urethane carbonyls (approximately 1650-1750 cm⁻¹), and C-H stretching bands (approximately 2850-3000 cm⁻¹).[3]
-
Mass Spectrometry (MS): For the analogous N-Boc-D-proline, an expected [M+H]⁺ peak at m/z 216.12 and an [M+Na]⁺ peak at m/z 238.10 are observed.[3] For this compound (MW 255.31), one would expect an [M+H]⁺ peak around m/z 256.15.
Experimental Protocols
General Protocol for the Synthesis of this compound
The synthesis of this compound can be conceptualized in two main stages: the protection of the proline amine with a Boc group, followed by the stereoselective alkylation at the alpha-carbon with an allyl group.
1. N-Boc Protection of L-Proline:
This procedure describes the general method for the introduction of the Boc protecting group onto L-proline.
-
Materials: L-proline, Di-tert-butyl dicarbonate ((Boc)2O), sodium hydroxide (or triethylamine), dioxane (or a similar solvent), water, ethyl acetate, citric acid solution, brine.
-
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide or a mixture of water and dioxane with triethylamine to create a basic environment.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)2O), either neat or dissolved in a suitable solvent like dioxane, to the cooled proline solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous workup. This typically involves washing with a dilute acid solution (e.g., citric acid) to remove any unreacted base, followed by extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure to yield the crude Boc-L-proline.
-
The crude product can be purified by crystallization or column chromatography.
-
2. Alpha-Allylation of Boc-L-proline:
This is a more complex step that often requires specialized reagents and conditions to achieve high stereoselectivity. The following is a generalized approach.
-
Materials: Boc-L-proline, a strong base (e.g., lithium diisopropylamide - LDA), an electrophilic allyl source (e.g., allyl bromide), a suitable aprotic solvent (e.g., tetrahydrofuran - THF), and a quenching agent.
-
Procedure:
-
Dissolve Boc-L-proline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base, such as LDA, to deprotonate the alpha-carbon, forming a chiral enolate.
-
After stirring for a period to ensure complete enolate formation, add the allylating agent (e.g., allyl bromide).
-
Allow the reaction to proceed at low temperature, then gradually warm to room temperature.
-
Quench the reaction, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic phase, concentrate it, and purify the resulting this compound using column chromatography to separate the desired product from any starting material and byproducts.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: General synthetic workflow for this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Boc-Protected Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative data relevant to the crystal structure analysis of N-tert-butoxycarbonyl (Boc)-protected proline derivatives. While a specific crystal structure for Boc-(S)-alpha-allyl-proline is not publicly available in the searched crystallographic databases, this document outlines the generalized experimental protocols and presents crystallographic data for analogous compounds. This information serves as a valuable resource for researchers undertaking the structural elucidation of similar molecules, which is crucial for rational drug design and peptide synthesis.[1][2]
I. Experimental Protocols: From Synthesis to Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by crystallization, and finally, X-ray diffraction analysis.
A. Synthesis of Boc-Protected Amino Acids
The synthesis of Boc-protected amino acids, such as Boc-L-proline, is a common procedure in peptide chemistry. A general method involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.[3][4]
Detailed Protocol:
-
Dissolution and Basification: L-proline is dissolved in a suitable solvent, such as a mixture of dichloromethane (CH2Cl2) and water or aqueous sodium hydroxide, and the pH is adjusted to be alkaline (pH ≥ 12) to deprotonate the amino group.[3][4] Triethylamine can also be used as a base.[4]
-
Addition of (Boc)2O: Di-tert-butyl dicarbonate, the Boc-protecting agent, is added to the solution, often in batches.[3][4]
-
Reaction: The mixture is stirred at room temperature for several hours to allow for the complete reaction of the amino group with (Boc)2O.[4]
-
Work-up and Extraction: After the reaction is complete, the mixture is typically acidified. The Boc-protected amino acid is then extracted into an organic solvent.[3] Impurities can be removed by washing with solutions like saturated citric acid and brine.[4]
-
Drying and Crystallization: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude product.[4] The final product is then purified by crystallization.[3]
B. Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A common and effective method for growing crystals of organic molecules is vapor diffusion.
Detailed Protocol:
-
Solvent Selection: The purified Boc-protected amino acid is dissolved in a small amount of a solvent in which it is readily soluble.
-
Vapor Diffusion Setup: This solution is placed in a small, open vial, which is then enclosed in a larger, sealed container. The larger container holds a larger volume of an "anti-solvent," a solvent in which the compound is poorly soluble but which is miscible with the primary solvent.
-
Diffusion and Crystal Growth: The anti-solvent vapor slowly diffuses into the solution containing the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization and the formation of well-ordered single crystals.[1][5] The setup is left undisturbed at a constant temperature.[1]
C. Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant to prevent damage during data collection at low temperatures.[1]
-
Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1][6] This minimizes thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.[5]
II. Comparative Crystallographic Data
While the specific crystallographic data for this compound is not available, the following table summarizes the key crystallographic parameters for several other Boc-protected amino acids and a related proline derivative. This data provides a valuable comparative context for understanding the solid-state packing and conformation of such molecules.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Boc-L-Alanine [1] | C₈H₁₅NO₄ | Orthorhombic | P2₁2₁2₁ | 8.833 | 10.339 | 11.289 | 90 | 1031.5 | 4 |
| Boc-L-Valine [1] | C₁₀H₁₉NO₄ | Monoclinic | P2₁ | 6.136 | 14.130 | 7.824 | 109.99 | 638.9 | 2 |
| Boc-L-Glycine [1] | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689 | 7.911 | 11.758 | 107.18 | 950.5 | 4 |
| Boc-L-Leucine [1] | C₁₁H₂₁NO₄ | Monoclinic | P2₁ | 5.981 | 15.892 | 7.791 | 109.34 | 698.5 | 2 |
| Boc-L-Pro-thioamide [6] | C₁₀H₁₈N₂O₂S | Orthorhombic | P2₁2₁2₁ | 6.6413 | 11.5686 | 16.766 | 90 | 1288.2 | 4 |
III. Visualizing the Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a Boc-protected amino acid.
This comprehensive guide, drawing upon established methodologies for analogous compounds, provides a foundational understanding for researchers and professionals in the field of drug development to approach the crystal structure analysis of this compound and other related proline derivatives. The provided protocols and comparative data are intended to facilitate the design of experiments and the interpretation of results in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Alpha-Allyl-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-allyl-proline derivatives represent a unique class of non-proteinogenic amino acids that have garnered increasing interest in medicinal chemistry and drug discovery. Their distinct structural features, combining the rigidity of the proline ring with the reactive potential of the allyl group, make them valuable building blocks for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of alpha-allyl-proline derivatives. It details key experimental protocols for their preparation, presents quantitative data on their properties, and visualizes relevant synthetic and biological pathways.
Introduction: The Emergence of a Versatile Scaffold
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity has made proline and its analogues attractive targets for chemists aiming to design molecules with specific three-dimensional structures to interact with biological targets. The introduction of an allyl group at the alpha-position of the proline scaffold further enhances its synthetic utility, providing a handle for a variety of chemical modifications, including metathesis, oxidation, and addition reactions. These modifications allow for the creation of diverse molecular architectures, from constrained peptide mimetics to complex heterocyclic systems.
While the broader history of proline analogues in medicinal chemistry is extensive, the specific exploration of alpha-allyl-proline derivatives is a more recent development, primarily driven by advances in asymmetric synthesis.
Historical Perspective and Key Milestones
The historical development of alpha-allyl-proline derivatives is intrinsically linked to the broader field of asymmetric synthesis of α,α-disubstituted amino acids. For many years, the construction of quaternary stereocenters, such as that found in alpha-allyl-proline, posed a significant synthetic challenge.
A pivotal moment in the history of these compounds was the development of the first asymmetric synthesis of α-allyl-α-aryl α-amino acids in 2014 by Curto, Dickstein, Berritt, and Kozlowski.[1][2] This breakthrough provided a reliable method to access these complex building blocks with high enantiomeric purity. Their approach utilized a tandem N-alkylation/π-allylation of α-iminoesters, a process that proved to be highly efficient and selective.[1][2] This development opened the door for the systematic investigation of alpha-allyl-proline derivatives and their potential applications.
Prior to this, the synthesis of such compounds was largely elusive, with traditional methods like the Strecker reaction and additions to α-iminoesters failing to provide the desired products in good yields or with adequate stereocontrol.[2] The 2014 synthesis therefore represents a key historical milestone, transforming α-allyl-proline derivatives from synthetic curiosities into accessible tools for drug discovery and chemical biology.
Synthetic Methodologies: Experimental Protocols
The synthesis of alpha-allyl-proline derivatives can be approached through the construction of their acyclic precursors, α-allyl-α-aryl α-amino acids, followed by ring-closing metathesis.
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acid Esters
The following is a detailed experimental protocol adapted from the first asymmetric synthesis reported by Curto et al. (2014).[2]
General Procedure:
To a solution of the α-iminoester (0.2 mmol) and cinnamyl acetate (0.4 mmol) in THF (2.0 mL) at -78 °C is added the Grignard reagent (0.3 mmol) dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired α-allyl-α-aryl α-amino acid ester.
Table 1: Synthesis of Various α-Allyl-α-Aryl α-Amino Acid Esters [2]
| Entry | R Group (Aryl) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 85 | 95 |
| 2 | 4-Methoxyphenyl | 80 | 96 |
| 3 | 4-Chlorophenyl | 78 | 94 |
| 4 | 2-Naphthyl | 75 | 92 |
Ring-Closing Metathesis to Form Higher Homologues of Proline
The synthesized α-allyl-α-aryl α-amino acid esters can be converted into cyclic derivatives, including higher homologues of proline, via ring-closing metathesis (RCM).
General Procedure:
To a solution of the diene (0.1 mmol) in dichloromethane (10 mL) is added Grubbs' second-generation catalyst (5 mol %). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the cyclic amino acid derivative.
Table 2: Ring-Closing Metathesis of an α-Allyl-α-Aryl α-Amino Acid Ester [2]
| Substrate | Product | Catalyst | Solvent | Yield (%) |
| N-allyl-α-allyl-α-phenylglycine methyl ester | 7-membered cyclic amine | Grubbs' II | CH2Cl2 | 88 |
Visualization of Synthetic Pathways
The synthesis of alpha-allyl-proline derivatives and their precursors can be visualized as a logical workflow.
Caption: Synthetic workflow for alpha-allyl-proline derivatives.
Biological Activities and Therapeutic Potential
While the synthesis of alpha-allyl-proline derivatives is well-established, comprehensive studies on their biological activities are still emerging. The unique conformational constraints imposed by the α,α-disubstituted proline ring, coupled with the reactivity of the allyl group, suggest their potential in a variety of therapeutic areas.
The allyl moiety can serve as a warhead for covalent inhibitors or as a versatile handle for attaching pharmacophores or imaging agents. The proline scaffold itself is a well-known feature in many bioactive compounds, including enzyme inhibitors.
Signaling Pathways: A Frontier for Investigation
To date, specific signaling pathways modulated by alpha-allyl-proline derivatives have not been extensively characterized. However, given the prevalence of proline-rich motifs in protein-protein interactions, it is plausible that these derivatives could interfere with signaling cascades that rely on such interactions.
The general role of proline in cellular signaling is complex and multifaceted. Proline metabolism has been linked to the regulation of cellular redox balance, apoptosis, and the response to metabolic stress. It is therefore conceivable that alpha-allyl-proline derivatives could impinge on these fundamental cellular processes. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this class of compounds.
Caption: Putative signaling interactions of alpha-allyl-proline derivatives.
Future Directions and Conclusion
The field of alpha-allyl-proline derivatives is ripe for further exploration. The establishment of robust synthetic routes has laid the groundwork for a deeper investigation into their biological properties. Future research should focus on:
-
Systematic biological screening: Evaluating libraries of alpha-allyl-proline derivatives against a wide range of biological targets to identify novel therapeutic leads.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by bioactive derivatives.
-
Pharmacokinetic profiling: Assessing the drug-like properties of promising compounds to guide their development into clinical candidates.
-
Expansion of synthetic utility: Exploring new chemical transformations of the allyl group to create even more diverse and complex molecular architectures.
References
Potential Research Areas for Boc-Protected Allyl-Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl (Boc) protected allyl-proline is a versatile chiral building block with significant potential in synthetic chemistry and drug discovery. The presence of the Boc protecting group allows for controlled manipulations of the proline scaffold, while the allyl group serves as a functional handle for a variety of chemical transformations. This technical guide explores the core research areas for Boc-allyl-proline, providing insights into its synthesis, key applications, and future research directions. Detailed experimental protocols, quantitative data, and pathway visualizations are included to facilitate its use in the laboratory.
Introduction
Proline and its derivatives are of immense interest in medicinal chemistry due to the unique conformational constraints they impart on peptide backbones. The pyrrolidine ring of proline restricts the phi (φ) torsion angle, influencing the secondary structure of peptides and proteins. The introduction of an allyl group to the proline scaffold, combined with the use of a Boc protecting group, provides a powerful tool for chemists to design and synthesize novel peptides, peptidomimetics, and chiral organocatalysts. The allyl group is particularly amenable to transformations such as olefin metathesis, oxidation, and allylation, opening up a wide range of synthetic possibilities.
Synthesis of Boc-Protected Allyl-Proline
General Experimental Protocol: Diastereoselective Alkylation
-
Enolate Formation: A solution of N-Boc-proline methyl ester in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
-
Alkylation: Allyl bromide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the Boc-protected allyl-proline methyl ester.
-
Saponification: The methyl ester is then hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the desired Boc-protected allyl-proline.
| Parameter | Typical Value/Condition | Notes |
| Starting Material | N-Boc-L-proline methyl ester | |
| Base for Enolate Formation | Lithium diisopropylamide (LDA) | Typically 1.1 equivalents |
| Alkylating Agent | Allyl bromide | Typically 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Temperature | -78 °C | For enolate formation and alkylation |
| Saponification Reagent | Lithium hydroxide (LiOH) | |
| Diastereomeric Ratio | Varies | Dependent on reaction conditions and proline stereochemistry |
| Overall Yield | Moderate to good |
Table 1: General Parameters for the Synthesis of Boc-Allyl-Proline via Alkylation
Physicochemical and Spectroscopic Data
The physicochemical properties of Boc-protected allyl-proline are essential for its handling and use in synthesis. The following data is for a commercially available isomer, Boc-(R)-γ-allyl-L-proline.
| Property | Value | Reference |
| CAS Number | 224645-82-3 | |
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% (HPLC) | |
| Storage | 2-8 °C |
Table 2: Physicochemical Properties of Boc-(R)-γ-allyl-L-proline
Spectroscopic Analysis
While specific spectra for all Boc-allyl-proline isomers are not widely published, the expected spectroscopic features can be inferred from the known spectra of Boc-proline and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the pyrrolidine ring will appear as multiplets in the region of 1.8-4.5 ppm. The allyl group protons will be visible as multiplets between 5.0 and 6.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 154 ppm and the carboxylic acid carbonyl at approximately 175 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the carbons of the pyrrolidine ring will resonate between 24 and 60 ppm. The olefinic carbons of the allyl group will appear in the range of 118-135 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M+H]⁺ and characteristic fragmentation patterns, including the loss of the Boc group.
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the carboxylic acid (around 1740 cm⁻¹), as well as C-H stretching vibrations of the alkyl and allyl groups.
Potential Research Areas and Applications
Peptide Synthesis and Peptidomimetics
Boc-allyl-proline is a valuable building block in Solid Phase Peptide Synthesis (SPPS) for the creation of novel peptides and peptidomimetics. The allyl group can be incorporated to introduce conformational constraints or as a handle for further modifications.
A standard Boc-SPPS protocol can be employed for the incorporation of Boc-allyl-proline into a peptide sequence.
-
Resin Swelling: The appropriate resin (e.g., Merrifield resin for a C-terminal acid) is swollen in dichloromethane (DCM).
-
Boc Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base such as diisopropylethylamine (DIEA) in DCM.
-
Coupling: A solution of Boc-allyl-proline, an activating agent (e.g., HBTU/HOBt), and DIEA in a suitable solvent (e.g., DMF) is added to the resin. The coupling reaction is monitored for completion (e.g., using the Kaiser test).
-
Capping (Optional): Any unreacted amino groups can be capped using acetic anhydride.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | |
| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to resin loading |
| Coupling Reagent Excess | 2 - 4 equivalents | |
| Coupling Time | 1 - 2 hours | |
| Deprotection Time | 30 minutes | |
| Crude Peptide Purity | 50 - 90% | Sequence-dependent |
| Overall Yield | 10 - 50% | Dependent on peptide length and purification |
Table 3: Typical Quantitative Parameters for Boc-SPPS
Constrained peptidomimetics derived from Boc-allyl-proline are promising candidates for the development of protease inhibitors. The conformational rigidity imposed by the modified proline residue can enhance binding affinity and selectivity for the target protease. The allyl group can be used to introduce further modifications to probe the active site of the enzyme.
The Role of Boc-(S)-alpha-allyl-proline in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-alpha-allyl-proline, a protected derivative of the versatile amino acid proline, serves as a crucial chiral building block in the synthesis of advanced organocatalysts. While not typically catalytically active in its protected form, its strategic use allows for the construction of sophisticated catalysts with enhanced stereoselectivity and reactivity. This technical guide delineates the fundamental mechanism of proline-based catalysis, explores the role of the N-Boc protecting group and the α-allyl substituent, and provides illustrative examples of its application in the synthesis of potent organocatalysts for key asymmetric transformations.
Core Concepts in Proline-Mediated Catalysis
Proline and its derivatives are workhorse organocatalysts in asymmetric synthesis, primarily operating through two key catalytic cycles: the enamine cycle and the iminium ion cycle.[1][2] The unique secondary amine and carboxylic acid functionalities of the proline ring are central to its catalytic prowess.
1.1. The Enamine Catalytic Cycle
In the enamine cycle, the secondary amine of a deprotected proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The chirality of the proline backbone directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The carboxylic acid group often plays a crucial role in stabilizing the transition state through hydrogen bonding. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[1][3] This mechanism is fundamental to a wide range of reactions, including aldol, Mannich, and Michael additions.
1.2. The Iminium Ion Catalytic Cycle
Conversely, in the iminium ion cycle, the secondary amine of the proline catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. This mode of activation is pivotal in reactions such as Diels-Alder and conjugate additions.
The Strategic Importance of this compound as a Catalyst Precursor
This compound is primarily utilized as a sophisticated starting material for the synthesis of more complex and often more effective organocatalysts. The tert-butyloxycarbonyl (Boc) protecting group and the α-allyl substituent each play a distinct and critical role in this context.
2.1. The Role of the N-Boc Protecting Group
The N-Boc group is a key feature that facilitates the synthetic manipulation of the proline scaffold.[1] Its primary functions include:
-
Deactivation of the Secondary Amine: The Boc group temporarily masks the nucleophilicity and basicity of the proline's secondary amine. This allows for selective chemical transformations to be carried out at the carboxylic acid terminus, such as amide bond formation, without competing reactions at the nitrogen atom.[1]
-
Enhanced Solubility and Handling: The lipophilic nature of the Boc group often improves the solubility of proline derivatives in organic solvents, simplifying reaction workups and purification by chromatographic methods.
-
Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the free secondary amine at the desired stage of a synthetic sequence.[1] This controlled deprotection is essential for unmasking the catalytic activity of the final proline-derived catalyst.
2.2. The Synthetic Utility of the α-Allyl Group
The α-allyl group introduces a versatile functional handle into the proline framework. While its direct influence on the catalytic event of a deprotected α-allyl proline catalyst is not extensively documented, its synthetic potential is significant. The allyl group can be leveraged for:
-
Post-Catalytic Modification: The double bond of the allyl group can be subjected to a variety of chemical transformations, such as oxidation, reduction, or metathesis, to further elaborate the structure of the reaction product or to synthesize more complex catalyst architectures.
-
Synthesis of Constrained Proline Analogues: The allyl group can participate in ring-closing metathesis reactions to generate bicyclic or higher-order cyclic amino acid derivatives.[4] These conformationally restricted proline analogues are of significant interest in medicinal chemistry and peptide science.
-
Steric and Electronic Tuning: In a catalytically active form (after Boc deprotection), the α-allyl group would be positioned to exert steric and electronic effects in the transition state of a catalyzed reaction, potentially influencing stereoselectivity and reactivity. However, specific studies detailing these effects for α-allyl proline itself are not prominent in the literature.
Synthesis of Advanced Organocatalysts from this compound
The true value of this compound lies in its role as a precursor to more elaborate organocatalysts. A common strategy involves coupling the carboxylic acid of this compound with a chiral amine or another molecular scaffold, followed by deprotection of the Boc group to furnish the active catalyst.
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of a prolinamide-type organocatalyst, a class of catalysts that has shown significant utility in various asymmetric reactions.
References
A Technical Guide to Substituted Proline Analogs: Synthesis, Conformation, and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the literature on substituted proline analogs, focusing on their synthesis, the conformational constraints they impose on peptides and small molecules, and their applications in drug discovery and catalysis.
Introduction: The Unique Role of Proline
Among the canonical amino acids, proline is unique due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone.[1] Key characteristics of proline include:
-
Restricted Backbone Dihedral Angle (Φ): The Φ angle is constrained to approximately -63° ± 15°, which limits the available conformational space compared to acyclic amino acids.[1]
-
Propensity for cis-Amide Bonds: The steric environments of the cis and trans isomers of an Xaa-Pro peptide bond are energetically comparable. Consequently, the cis conformation can be significantly populated (10-30% in solution), a feature that is rare for other peptide bonds.[2] This cis/trans isomerization is a rate-limiting step in protein folding.
-
Structural Disruption: Proline is often considered a "helix breaker" as it cannot act as a hydrogen bond donor within an α-helix and its rigid structure disrupts regular secondary structures like α-helices and β-sheets.[3]
-
Biological Significance: Proline-rich motifs are critical in protein-protein interactions, signal transduction, and the structure of proteins like collagen.[3][4]
The chemical modification of the proline ring through substitution allows for fine-tuning of these inherent properties. Substituted proline analogs are powerful tools used to modulate peptide and protein conformation, enhance biological activity, improve pharmacokinetic properties, and create novel catalysts.[5][6] This guide explores the core principles of their design and application.
Conformational Control via Substitution
Substitution on the pyrrolidine ring introduces additional steric and stereoelectronic effects that modulate two key conformational equilibria: the Cγ-endo/Cγ-exo ring pucker and the cis/trans amide bond isomerism.[2] These, in turn, influence the overall backbone conformation of the peptide or molecule.
Pyrrolidine Ring Pucker
The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up), where the Cγ atom is displaced on the opposite or same side of the ring as the carboxyl group, respectively. Electron-withdrawing substituents at the 4-position have a profound stereoelectronic effect on this equilibrium:
-
(4R)-Substituted Prolines: An electron-withdrawing group at the 4R position (e.g., fluorine, hydroxyl) strongly favors an exo ring pucker. This conformation is compatible with the polyproline II (PPII) helix.[1][7]
-
(4S)-Substituted Prolines: An electron-withdrawing group at the 4S position favors an endo ring pucker. This puckering disfavors the PPII conformation.[1][7]
Cis/Trans Amide Bond Isomerism
Substituents can sterically and electronically influence the energy barrier between the cis and trans amide bond isomers. For example, bulky substituents at the C5 (δ) position can favor the cis-amide bond conformation.[4] Similarly, α-substitution destabilizes conformers with cis peptide bonds due to steric hindrance.[8] The interplay between ring pucker and the cis/trans ratio is complex, but controlling these features is a primary goal in using proline analogs for peptidomimetic design.
The logical relationship between substitution and conformational preference is summarized in the diagram below.
References
- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of Boc-(S)-α-Allyl-Proline Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-α-allyl-proline is a valuable synthetic building block in peptide chemistry and drug discovery, offering unique conformational constraints.[1] Understanding its three-dimensional structure is crucial for the rational design of peptidomimetics and other bioactive molecules. This technical guide provides an in-depth overview of the computational methodologies used to model the conformational landscape of Boc-(S)-α-allyl-proline. It details the theoretical background, experimental protocols for model validation, and presents hypothetical quantitative data to illustrate the expected conformational preferences. This document serves as a practical resource for researchers aiming to incorporate this proline derivative into their molecular designs.
Introduction to Proline Conformations
The unique cyclic structure of the proline residue imparts significant conformational rigidity to peptide backbones.[2] Its conformational space is largely defined by two key equilibria: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[2][3]
-
Ring Pucker: The pyrrolidine ring is not planar and typically adopts one of two major puckered conformations, termed Cγ-endo (UP) or Cγ-exo (DOWN). In the endo pucker, the Cγ atom is on the same side of the Cα-Cβ-Cδ plane as the carboxyl group, while in the exo pucker, it is on the opposite side.
-
Amide Bond Isomerization: The Xaa-Pro peptide bond (where Xaa is the preceding amino acid) has a relatively low energy barrier between the cis and trans isomers compared to other peptide bonds.[4] The trans conformation (ω ≈ 180°) is generally more stable, but the cis conformation (ω ≈ 0°) is also significantly populated.
Substitution at the α-carbon, as in Boc-(S)-α-allyl-proline, introduces additional steric and electronic effects that can significantly influence these conformational equilibria.[2][3]
Computational Methodologies
A multi-faceted computational approach is required to accurately model the conformational preferences of Boc-(S)-α-allyl-proline. This typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.
Quantum Mechanics (QM) Calculations
QM methods, particularly Density Functional Theory (DFT), are employed to calculate the intrinsic conformational energies of the molecule in the gas phase or with implicit solvent models.[5] These calculations are crucial for parameterizing a force field for subsequent molecular dynamics simulations.
Workflow for QM Calculations:
Caption: Workflow for QM calculations and force field parameterization.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of Boc-(S)-α-allyl-proline in a solvated environment, allowing for the exploration of its conformational landscape over time.
Experimental Protocol for MD Simulations:
-
System Setup:
-
The parameterized Boc-(S)-α-allyl-proline molecule is placed in a periodic box of a chosen water model (e.g., TIP3P).
-
The system is neutralized with counter-ions if necessary.
-
-
Minimization:
-
The system's energy is minimized to remove any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
A long simulation (e.g., 100 ns to 1 µs) is run under the NPT ensemble to sample the conformational space. Trajectories are saved at regular intervals.
-
-
Analysis:
Workflow for Molecular Dynamics Simulation and Analysis:
Caption: General workflow for MD simulation and subsequent analysis.
Conformational Preferences (Hypothetical Data)
While specific experimental or computational studies on Boc-(S)-α-allyl-proline are limited, we can infer its likely conformational behavior based on studies of similar α-substituted prolines, such as α-vinylproline.[2] It is expected that the bulky α-allyl group will introduce significant steric hindrance, influencing both the ring pucker and the cis/trans equilibrium of the Boc-N bond.
Ring Pucker and Key Dihedral Angles
The puckering of the pyrrolidine ring can be characterized by the phase angle of pseudorotation. More simply, it can be described by the values of the endocyclic dihedral angles (χ1 to χ5). The α-allyl substituent is anticipated to favor an exo pucker to minimize steric clashes with the Boc group.
Table 1: Hypothetical Dihedral Angle Distributions from MD Simulations.
| Dihedral Angle | Conformation | Mean Value (°) | Standard Deviation (°) |
| ω (Boc-N-Cα-C) | trans | 178 | 10 |
| cis | 5 | 12 | |
| φ (C-N-Cα-C) | trans isomer | -65 | 15 |
| cis isomer | -75 | 15 | |
| ψ (N-Cα-C-N) | trans isomer | 150 | 20 |
| cis isomer | 140 | 25 | |
| χ1 (N-Cα-Cβ-Cγ) | exo pucker | 35 | 10 |
| endo pucker | -25 | 10 |
Note: This data is hypothetical and intended for illustrative purposes.
Conformational Energy Landscape
The relative energies of the different conformers determine their populations at equilibrium. QM calculations can provide gas-phase relative energies, while MD simulations can be used to construct a potential of mean force (PMF) or free energy landscape in solution.
Table 2: Hypothetical Relative Energies of Conformers.
| Conformer (Boc-isomer, Ring Pucker) | QM Relative Energy (kcal/mol, Gas Phase) | Free Energy from MD (kcal/mol, Water) | Population from MD (%) |
| trans, Cγ-exo | 0.00 | 0.00 | 85 |
| trans, Cγ-endo | 1.5 | 1.8 | 10 |
| cis, Cγ-exo | 2.5 | 2.8 | 4 |
| cis, Cγ-endo | 3.0 | 3.5 | 1 |
Note: This data is hypothetical and intended for illustrative purposes. The trans/exo conformer is expected to be the most stable.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of computational models.[9][10]
Experimental Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve Boc-(S)-α-allyl-proline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to confirm the chemical structure and purity. The presence of multiple sets of peaks can indicate the presence of both cis and trans conformers.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton distances. The presence or absence of specific NOE/ROE cross-peaks can provide definitive information about the cis or trans nature of the Boc-N bond and the ring pucker.
-
-
Data Analysis:
-
Integrate the signals corresponding to the cis and trans isomers in the ¹H NMR spectrum to determine their relative populations.
-
Use the measured NOE/ROE intensities as distance restraints in structure calculations or for direct comparison with distances extracted from MD simulation trajectories.
-
Conclusion
The conformational analysis of Boc-(S)-α-allyl-proline requires a synergistic approach combining high-level QM calculations and extensive MD simulations. While specific data for this molecule is not yet abundant in the literature, established computational protocols, validated by experimental techniques like NMR, can provide a detailed and accurate picture of its conformational landscape. This understanding is paramount for leveraging the unique structural properties of this proline derivative in the design of novel peptides and therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Dihedral angle principal component analysis of molecular dynamics simulations. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Boc-(S)-alpha-allyl-proline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-alpha-allyl-proline is a versatile chiral building block increasingly utilized in asymmetric synthesis to introduce sterically demanding and functionally versatile alpha-quaternary stereocenters. The presence of the allyl group at the alpha-position of the proline ring offers a unique handle for a variety of chemical transformations, including cross-metathesis, oxidation, and cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates its use in standard peptide coupling and other synthetic methodologies. These application notes provide detailed protocols for the diastereoselective synthesis of this compound derivatives and their application as key intermediates in the synthesis of complex molecules.
Key Applications
This compound and its derivatives are valuable intermediates in several areas of asymmetric synthesis:
-
Synthesis of Constrained Peptides and Peptidomimetics: The alpha-allyl group can be used to create cyclic or otherwise constrained peptide analogues with enhanced biological activity and stability.
-
Total Synthesis of Natural Products: This chiral building block provides a strategic starting point for the asymmetric synthesis of complex natural products containing quaternary proline moieties.
-
Development of Novel Chiral Ligands and Catalysts: The functionalizable allyl group allows for the incorporation of the proline scaffold into novel ligand architectures for asymmetric catalysis.
Data Presentation
The following table summarizes the quantitative data for the diastereoselective allylation of a protected L-proline methyl ester, a common method for synthesizing this compound derivatives.
| Entry | Proline Derivative | Electrophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Boc-(2S,4R)-4-TBDPS-proline methyl ester | Allyl bromide | LDA | THF | -78 | (2S,4R)- and (2R,4R)-allylated products | 75 | 53:47 |
| 2 | N-Boc-(2S,4R)-4-TBDPS-proline (-)-menthyl ester | Allyl bromide | LDA | THF | -78 | (2S,4R)- and (2R,4R)-allylated products | - | 75:25 |
| 3 | N-Boc-(2S,4R)-4-TBDPS-proline (+)-menthyl ester | Allyl bromide | LDA | THF | -78 | (2S,4R)- and (2R,4R)-allylated products | - | 89:11 |
*TBDPS = tert-butyldiphenylsilyl, LDA = Lithium diisopropylamide, THF = Tetrahydrofuran. Data adapted from studies on diastereoselective alkylation of proline esters.[1]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of N-Boc-(2S)-alpha-allyl-(4R)-tert-butyldiphenylsilyloxy-proline Methyl Ester
This protocol describes the diastereoselective alkylation of the enolate of N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxy-proline methyl ester with allyl bromide.[1]
Materials:
-
N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxy-proline methyl ester
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxy-proline methyl ester (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the proline derivative to the LDA solution at -78 °C and stir for 1 hour to generate the enolate.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add allyl bromide (1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Visualization of Key Processes
Caption: Workflow for the diastereoselective allylation of a protected proline ester.
Protocol 2: Application in Peptide Synthesis - Elaboration of the Allyl Group
The alpha-allyl group of this compound can be further functionalized, for example, through olefin metathesis, to introduce diverse side chains or to facilitate cyclization.
Materials:
-
This compound derivative
-
Grubbs' catalyst (e.g., Grubbs' second generation)
-
Metathesis partner (e.g., another olefin)
-
Anhydrous dichloromethane (DCM) or toluene
-
Standard work-up and purification reagents
Procedure:
-
Metathesis Reaction:
-
Dissolve the this compound derivative (1.0 equivalent) and the metathesis partner (1.0-1.5 equivalents) in anhydrous and degassed DCM or toluene under an argon atmosphere.
-
Add Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture (e.g., to 40-80 °C) and stir for 2-18 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General reaction scheme for olefin metathesis of α-allyl-proline.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of complex molecules with alpha-quaternary proline stereocenters. The diastereoselective synthesis of its derivatives, followed by the strategic manipulation of the allyl group, opens avenues for the creation of novel peptides, natural products, and chiral ligands. The provided protocols offer a foundation for researchers to explore the full potential of this valuable synthetic intermediate.
References
Application Notes and Protocols for the Incorporation of Boc-(S)-alpha-allyl-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-alpha-allyl-proline is a valuable synthetic amino acid analog used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and provide a site for orthogonal side-chain modification. The presence of the alpha-allyl group offers a unique handle for post-synthetic modifications, such as cyclization or the attachment of reporter molecules, via palladium-catalyzed reactions.[1][2] This document provides a detailed protocol for the efficient incorporation of this compound into peptide chains using standard Boc/Bzl SPPS chemistry.
The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method in SPPS, particularly for synthesizing complex or hydrophobic peptides.[3] It relies on the acid-labile nature of the Boc group for Nα-deprotection, typically with trifluoroacetic acid (TFA), while more acid-stable groups, such as benzyl ethers and esters, protect the amino acid side chains.[4][5]
Key Quantitative Data
The following tables summarize the key quantitative parameters for the incorporation of this compound in a typical Boc-SPPS workflow. These values are based on protocols for standard Boc-proline and may require optimization for the alpha-allyl derivative.[4]
Table 1: Reagent and Synthesis Parameters
| Parameter | Recommended Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA resin for C-terminal amides.[5] |
| This compound Excess | 2 - 4 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to resin substitution. |
| Coupling Time | 1 - 4 hours | The secondary amine of proline can lead to slower kinetics; monitoring is crucial. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in Dichloromethane (DCM).[5] |
| Neutralization Time | 5 - 10 minutes | Using 10% Diisopropylethylamine (DIEA) in DCM.[4] |
Table 2: Expected Yield and Purity
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency (per step) | >98% | May require double coupling. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[6][7] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[8] |
Experimental Protocols
General Boc-SPPS Workflow
The overall workflow for incorporating this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling.
Protocol 1: Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
Protocol 2: Neutralization
This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.
-
Base Wash: Following deprotection and DCM washes, wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).
-
Agitation: Add fresh 10% DIEA in DCM and agitate for 5-10 minutes.
-
Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.
Protocol 3: Coupling of this compound
This protocol details the activation and coupling of this compound. Due to the secondary amine of the proline derivative, specific coupling reagents and monitoring are recommended.
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in N,N-dimethylformamide (DMF).[9][10] Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 4: On-Resin Deprotection of the Allyl Side Chain (Optional)
The allyl group can be selectively removed on-resin to allow for further modification. This is typically achieved using a palladium catalyst.[1][2]
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Reagent Preparation: In a separate vial, prepare a solution of Phenylsilane (24 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 equivalents) in DCM.[1]
-
Deprotection: Add the palladium catalyst solution to the resin and agitate at room temperature for 30 minutes to 2 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.
-
Final Washes: Wash the resin with DMF and DCM.
Protocol 5: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is HF:anisole (9:1, v/v).
-
Cleavage Reaction: Cool the cleavage vessel in a dry ice/acetone bath and carefully condense the HF. Allow the reaction to proceed at 0°C for 1 hour.
-
HF Removal: Remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Collection: Wash the peptide with cold ether several times and collect the precipitate by filtration or centrifugation.
-
Drying: Dry the crude peptide under vacuum.
Protocol 6: Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.[6][11]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[8][12] The incorporation of the alpha-allyl-proline can be further confirmed by NMR spectroscopy.[13][14][15]
Troubleshooting
-
Low Coupling Efficiency: As proline is a secondary amine, coupling can be sluggish. If monitoring indicates incomplete coupling, perform a second coupling with freshly activated this compound. Using more powerful coupling reagents like HATU or HCTU can also improve efficiency.[9]
-
Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection can modify sensitive residues like Tryptophan or Methionine. The addition of scavengers such as dithiothreitol (DTT) or thioanisole to the deprotection solution can mitigate these side reactions.
-
Incomplete Allyl Deprotection: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. If deprotection is incomplete, the reaction time can be extended, or a fresh batch of catalyst can be added.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. agilent.com [agilent.com]
- 7. High-yield synthesis and purification of an alpha-helical transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 11. agilent.com [agilent.com]
- 12. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application of Boc-(S)-α-allyl-proline as a Chiral Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-α-allyl-proline is a versatile, synthetically useful chiral building block employed in various areas of chemical and pharmaceutical research. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen enhances its stability and solubility, making it an ideal component in peptide synthesis and the development of complex molecular architectures.[1] The α-allyl group provides a reactive handle for further chemical modifications, most notably for the construction of conformationally constrained cyclic peptides and peptidomimetics through ring-closing metathesis (RCM).[1][2] This unique structural combination makes Boc-(S)-α-allyl-proline a valuable tool in drug discovery, particularly in the fields of oncology and neurology where constrained peptides can offer improved efficacy and selectivity.[1]
These application notes provide detailed protocols for the use of Boc-(S)-α-allyl-proline in the synthesis of cyclic peptides and as a precursor for chiral organocatalysts.
Application 1: Synthesis of Conformationally Constrained Cyclic Peptides via Ring-Closing Metathesis (RCM)
The α-allyl group of Boc-(S)-α-allyl-proline, often in concert with another olefin-containing amino acid residue within a peptide sequence, allows for the formation of a carbon-carbon double bond through RCM. This cyclization strategy creates a rigid cyclic structure, which can mimic or stabilize specific secondary structures of peptides, such as β-turns or helical motifs. Such conformational restriction is a key strategy in medicinal chemistry to enhance biological activity, metabolic stability, and cell permeability of peptide-based therapeutics.
A general workflow for the synthesis of a cyclic peptide using Boc-(S)-α-allyl-proline is depicted below. This process involves standard Boc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide, followed by on-resin RCM, and subsequent cleavage and deprotection.
Experimental Protocol: Solid-Phase Synthesis and On-Resin Cyclization of a Proline-Containing Bicyclic Peptide
This protocol describes the synthesis of a bicyclic peptide containing proline, where the cyclization is achieved via RCM.[2]
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including Boc-(S)-α-allyl-proline and another olefinic amino acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Grubbs' first-generation catalyst
-
Hydrogen fluoride (HF)
-
Anisole
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Preparation: Swell Merrifield resin in DCM in a reaction vessel for 1 hour.
-
Amino Acid Coupling:
-
Pre-activate the first Boc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (6 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid, including Boc-(S)-α-allyl-proline and the second olefinic amino acid, to assemble the linear peptide.
-
On-Resin Ring-Closing Metathesis:
-
Wash the peptide-resin with DCM (5x).
-
Add a solution of Grubbs' first-generation catalyst (15 mol%) in DCM to the resin.
-
Shake the reaction mixture under a nitrogen atmosphere for 12 hours.
-
Wash the resin with DCM (5x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a mixture of HF and anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC using a water/acetonitrile gradient.
Quantitative Data for RCM-based Cyclic Peptide Synthesis
The efficiency of RCM can be influenced by the peptide sequence, the distance between the olefinic side chains, and the catalyst used. The following table provides representative data for the synthesis of proline-containing cyclic peptides.
| Peptide Sequence | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ac-Ala-AllylGly-Pro-AllylGly-NH2 | Grubbs' I (15) | DCM | 12 | 65 | >95 | [2] |
| Boc-Ser(All)-Phe-Leu-Pro-Ala-NH2 | Grubbs' II (10) | DCM | 8 | 72 | >98 | [3] |
Application 2: Precursor for Chiral Organocatalysts
The rigid pyrrolidine scaffold of proline and its derivatives makes them excellent backbones for the development of chiral organocatalysts. These catalysts are widely used in asymmetric synthesis to produce enantiomerically enriched molecules, which is crucial in the pharmaceutical industry. While direct applications of catalysts derived from Boc-(S)-α-allyl-proline are less documented, the general principles of synthesizing proline-based catalysts are well-established. The Boc group facilitates the modification of the carboxylic acid moiety, and the allyl group could be further functionalized to introduce additional coordinating groups or steric bulk to fine-tune the catalyst's activity and selectivity.
A common application of proline-derived catalysts is in asymmetric aldol reactions, where they facilitate the stereoselective formation of carbon-carbon bonds. The catalytic cycle typically involves the formation of an enamine intermediate between the catalyst and a ketone, which then reacts with an aldehyde.
Experimental Protocol: Synthesis of a Proline-Based Chiral Diamine Catalyst
This protocol outlines the synthesis of a C2-symmetric chiral diamine catalyst starting from Boc-L-proline, which serves as a representative example of how Boc-(S)-α-allyl-proline could be similarly utilized as a starting material for more complex catalysts.
Materials:
-
Boc-L-proline
-
1,3-Benzenedimethanamine
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dry Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Boc-L-proline:
-
Dissolve Boc-L-proline (2.0 eq.) in dry DCM and cool to 0°C.
-
Add EDCI (2.0 eq.) and HOBt (2.0 eq.) and stir for 15 minutes.
-
-
Coupling Reaction:
-
Add a solution of 1,3-benzenedimethanamine (1.0 eq.) in dry DCM dropwise to the activated Boc-L-proline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification of Boc-protected Catalyst:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected catalyst in a 1:1 mixture of DCM/TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the final chiral diamine catalyst.
-
Quantitative Data for Asymmetric Aldol Reaction using a Proline-Derived Catalyst
The following table presents typical results for an asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by a proline-derived organocatalyst.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 99 | 97 |
| Benzaldehyde | Acetone | 10 | Neat | 95 | 96 |
| 2-Chlorobenzaldehyde | Cyclohexanone | 20 | Chloroform | 85 | 92 |
Conclusion
Boc-(S)-α-allyl-proline is a highly valuable chiral building block for the synthesis of conformationally constrained peptides and as a precursor for chiral organocatalysts. Its application in RCM allows for the creation of cyclic peptides with potential therapeutic applications, while its proline scaffold is fundamental to the design of catalysts for asymmetric synthesis. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this versatile molecule in their own work.
References
Application Notes and Protocols for the Allylation of Boc-Proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the diastereoselective α-allylation of N-Boc-L-proline methyl ester. The protocol is based on the generation of a lithium enolate followed by quenching with an allylic halide. This method allows for the introduction of an allyl group at the C-2 position of the proline ring, a valuable modification for the synthesis of novel amino acid derivatives, peptidomimetics, and complex natural products. The procedure is adapted from established methodologies for the diastereoselective alkylation of substituted proline derivatives.
Introduction
The selective functionalization of proline residues is a critical strategy in medicinal chemistry and drug development for modulating the conformational properties of peptides and synthesizing complex chiral molecules. Allylated proline derivatives, in particular, serve as versatile synthetic intermediates. The allyl group can be further functionalized through various transformations, including oxidation, metathesis, and addition reactions, providing access to a diverse range of structurally unique proline analogues.
The key challenge in the α-alkylation of proline is the control of stereochemistry at the newly formed quaternary center. This protocol leverages the directing effect of existing stereocenters within the proline ring to achieve a diastereoselective allylation.
Reaction Scheme
The overall transformation involves the deprotonation of N-Boc-L-proline methyl ester at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is then trapped with an electrophile, in this case, allyl bromide, to yield the α-allylated product. For substituted proline derivatives, such as those with a silyloxy group at the 4-position, the alkylation has been shown to proceed with retention of configuration.
Caption: General reaction scheme for the allylation of N-Boc-L-proline methyl ester.
Experimental Protocol
This protocol is adapted from the diastereoselective alkylation of N-Boc-4-(tert-butyldiphenylsilyloxy)proline methyl ester.[1] Researchers should optimize conditions for unsubstituted N-Boc-proline methyl ester as needed.
Materials:
-
N-Boc-L-proline methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the THF.
-
Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
Stir the resulting LDA solution at -78 °C for 30 minutes before use.
-
-
Enolate Formation:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise to the solution of the proline ester, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Allylation:
-
To the enolate solution at -78 °C, add allyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-Boc-α-allyl-L-proline methyl ester.
-
Data Presentation
Quantitative data for the allylation of a specifically substituted N-Boc-proline derivative is presented below. Yields and diastereoselectivity may vary for the unsubstituted substrate.
| Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl ester | Allyl bromide | (2S,4R)-2-allyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-1,2-dicarboxylate 1-tert-butyl ester 2-methyl ester | 85 | >95:5 |
Data adapted from related literature on substituted proline derivatives.[1]
Workflow Diagram
Caption: Experimental workflow for the allylation of N-Boc-proline methyl ester.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be carried out under anhydrous conditions, as LDA reacts violently with water.
-
Low-temperature baths require careful handling to avoid frostbite.
References
Step-by-Step Guide for the Deprotection of Boc-(S)-alpha-allyl-proline
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. This document provides a comprehensive guide to the deprotection of Boc-(S)-alpha-allyl-proline, a key step in the synthesis of various proline-containing molecules. The resulting (S)-alpha-allyl-proline hydrochloride is a valuable building block for peptide synthesis and drug discovery.
Two common and effective methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. This application note details the protocols for both methods, discusses the reaction mechanism, and provides information on work-up and purification.
Deprotection Signaling Pathway
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess acid to form the corresponding salt.
Data Presentation: Comparison of Deprotection Methods
While specific quantitative data for the deprotection of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on general procedures for Boc-amino acid deprotection. Yields are generally high for these reactions.
| Method | Reagent | Solvent | Temperature | Time | Typical Yield |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% |
| Method B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 0.5 - 2 hours | >95% |
Experimental Protocols
The following are detailed experimental protocols for the two primary methods of Boc deprotection of this compound.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[2]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (for obtaining the free amine):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-alpha-allyl-proline.
-
-
Work-up (for obtaining the TFA salt):
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Method B: Deprotection using 4M HCl in 1,4-Dioxane
This method is often preferred for its milder conditions and the crystalline nature of the resulting hydrochloride salt.[3]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.[4] A precipitate of the hydrochloride salt may form during the reaction. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the residue to precipitate the (S)-alpha-allyl-proline hydrochloride.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[5]
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the deprotection of this compound.
Characterization Data
The starting material, this compound, is a white to off-white solid. A ¹H NMR spectrum in DMSO-d6 is available, which can be used to confirm the identity of the starting material.[6]
The final product, (S)-alpha-allyl-proline hydrochloride, is typically an off-white to brown powder or crystals with a melting point in the range of 186-190 °C.[7] Its identity and purity can be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
The deprotection of this compound can be efficiently achieved using standard acidic conditions, primarily with TFA in DCM or HCl in 1,4-dioxane. Both methods offer high yields and produce the desired (S)-alpha-allyl-proline salt, a crucial intermediate for further synthetic applications in drug discovery and peptide chemistry. The choice of method may depend on the desired salt form and the compatibility of other functional groups in the molecule. The provided protocols offer a reliable starting point for researchers in the field.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. (S)-a-Allyl-proline purum, = 98.0 TLC 129704-91-2 [sigmaaldrich.com]
Application Note and Protocol for the Scale-Up Synthesis of Boc-(S)-alpha-allyl-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-(S)-alpha-allyl-proline is a valuable synthetic building block in medicinal chemistry and drug development, particularly in the synthesis of peptide and non-peptide scaffolds with unique conformational constraints.[1] Its incorporation can lead to compounds with enhanced biological activity and metabolic stability. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for pilot plant operations. The synthesis involves a two-step process commencing with the protection of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the stereoselective alpha-allylation of the N-Boc-L-proline.
Overall Reaction Scheme:
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of N-Boc-L-proline
This protocol details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This method is robust and scalable.
Experimental Protocol
Materials:
| Material | Grade | Supplier |
| L-Proline | ≥99% | Commercial |
| Di-tert-butyl dicarbonate | ≥98% | Commercial |
| Triethylamine (TEA) | ≥99% | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | In-house Prep. |
| Saturated Sodium Chloride | ACS Grade | In-house Prep. |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercial |
Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Rotary evaporator with a 10 L flask.
-
Large separatory funnel (20 L).
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: Charge the 20 L reactor with L-proline (1.00 kg, 8.68 mol) and dichloromethane (DCM, 8 L).
-
Base Addition: Cool the suspension to 0-5 °C using a chiller. Slowly add triethylamine (1.30 kg, 12.8 mol, 1.48 eq) via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate (2.08 kg, 9.55 mol, 1.1 eq) in DCM (2 L). Add this solution to the reaction mixture via the addition funnel over 1-2 hours, keeping the temperature between 0-5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting L-proline is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add 1 M HCl (5 L) to quench the reaction and neutralize the excess triethylamine.
-
Transfer the mixture to a 20 L separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 3 L), water (3 L), and saturated sodium chloride solution (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and wash the solid with DCM (1 L).
-
-
Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a viscous oil or a white solid upon cooling.
-
Drying: Dry the product under vacuum at 40 °C to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Material (L-Proline) | 1.00 kg (8.68 mol) |
| (Boc)₂O | 2.08 kg (9.55 mol) |
| Triethylamine | 1.30 kg (12.8 mol) |
| Solvent (DCM) | 10 L |
| Reaction Time | 12-16 hours |
| Expected Yield | 1.7 - 1.8 kg (90-95%) |
| Purity (by HPLC) | >98% |
Part 2: Scale-up Synthesis of this compound
This protocol describes the stereoselective alpha-allylation of N-Boc-L-proline. This step is critical for establishing the desired stereochemistry at the alpha-position and requires careful control of temperature and stoichiometry. The procedure is based on the generation of a lithium enolate followed by alkylation with allyl bromide.
Experimental Protocol
Materials:
| Material | Grade | Supplier |
| N-Boc-L-proline | As synthesized above | - |
| Diisopropylamine | ≥99.5%, anhydrous | Commercial |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial |
| Allyl bromide | ≥98%, stabilized | Commercial |
| Saturated Ammonium Chloride | ACS Grade | In-house Prep. |
| Diethyl ether | ACS Grade | Commercial |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial |
Equipment:
-
50 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Cannula for liquid transfer.
-
Rotary evaporator with a 20 L flask.
-
Large separatory funnel (50 L).
Procedure:
-
LDA Preparation:
-
Charge the 50 L reactor with anhydrous tetrahydrofuran (THF, 15 L) and diisopropylamine (1.01 kg, 10.0 mol, 2.2 eq).
-
Cool the solution to -10 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.0 L, 10.0 mol, 2.2 eq) via cannula, maintaining the temperature below 0 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at 0 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate vessel, dissolve N-Boc-L-proline (1.00 kg, 4.65 mol, 1.0 eq) in anhydrous THF (5 L).
-
Cool the LDA solution to -78 °C.
-
Slowly add the N-Boc-L-proline solution to the LDA solution via cannula over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 2 hours.
-
-
Allylation:
-
Slowly add allyl bromide (0.67 kg, 5.58 mol, 1.2 eq) to the enolate solution via addition funnel over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
-
In-Process Control (IPC): Monitor the reaction for the consumption of N-Boc-L-proline by TLC or HPLC.
-
Work-up:
-
Quench the reaction by slowly adding saturated ammonium chloride solution (10 L) at -78 °C, then allow the mixture to warm to room temperature.
-
Transfer the mixture to a 50 L separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 5 L).
-
Combine the organic layers and wash with water (5 L) and saturated sodium chloride solution (5 L).
-
Dry the combined organic layer over anhydrous sodium sulfate (1 kg), filter, and wash the solid with diethyl ether (2 L).
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification (if necessary): The crude product may be purified by column chromatography on silica gel, though for many applications, the crude material may be of sufficient purity.
-
Drying: Dry the final product under high vacuum to remove residual solvents.
Data Presentation
| Parameter | Value |
| Starting Material (N-Boc-L-proline) | 1.00 kg (4.65 mol) |
| Diisopropylamine | 1.01 kg (10.0 mol) |
| n-Butyllithium (2.5 M) | 4.0 L (10.0 mol) |
| Allyl bromide | 0.67 kg (5.58 mol) |
| Solvent (THF) | 20 L |
| Reaction Time | 6-8 hours |
| Expected Yield | 0.9 - 1.1 kg (75-85%) |
| Purity (by HPLC) | >95% (crude) |
| Diastereomeric Excess (by chiral HPLC) | >95% de |
Analytical Characterization
The final product should be characterized by the following methods to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the Boc group (singlet, ~1.4 ppm), allyl group (multiplets, ~5.0-6.0 ppm and ~2.5 ppm), and proline ring protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl, Boc carbonyl, quaternary alpha-carbon, and carbons of the allyl and proline moieties. |
| Mass Spec | Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula. |
| HPLC | A single major peak indicating high purity. Chiral HPLC should be used to determine the diastereomeric excess. |
| FT-IR | Characteristic absorption bands for the carbonyl groups (acid and carbamate) and C-H bonds. |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.
-
Allyl Bromide: Toxic, lachrymatory, and a potential carcinogen. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Strong Bases (LDA): Corrosive and reacts exothermically with water. Handle with care.
-
Cryogenic Temperatures: Use appropriate insulated gloves and exercise caution when working with dry ice/acetone baths (-78 °C).
-
Scale-up Considerations: The addition of reagents, especially n-BuLi and the quenching step, can be highly exothermic. Ensure the reactor's cooling system is adequate and additions are performed slowly and with careful temperature monitoring.
Visualizations
Caption: Workflow for the Boc protection of L-proline.
Caption: Workflow for the alpha-allylation of N-Boc-L-proline.
References
Methods for coupling Boc-(S)-alpha-allyl-proline with other amino acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful coupling of Boc-(S)-α-allyl-proline with other amino acids, a critical step in the synthesis of novel peptides for therapeutic and research applications. Due to the steric hindrance presented by the α-allyl group, specialized protocols are often required to achieve high coupling efficiencies and minimize side reactions. This document outlines recommended coupling reagents, detailed experimental protocols, and expected outcomes based on established methods for sterically hindered amino acids.
Introduction
Boc-(S)-α-allyl-proline is a valuable proline analog used in peptide synthesis to introduce conformational constraints and provide a handle for post-synthetic modifications via the allyl group. However, its α,α-disubstituted nature presents a significant challenge for peptide bond formation. The bulky allyl group sterically hinders the approach of the incoming nucleophile, slowing down reaction kinetics and potentially leading to incomplete coupling. Therefore, the choice of coupling reagent and reaction conditions is paramount for success.
High-potency coupling reagents are essential to overcome the steric barrier. Uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts such as PyBOP, are significantly more effective than standard carbodiimide reagents (e.g., DCC, DIC) for such demanding couplings.[1] These reagents form highly reactive esters that facilitate efficient amide bond formation.
Data Presentation: Expected Coupling Efficiencies
While specific quantitative data for the coupling of Boc-(S)-α-allyl-proline is not extensively published, the following table summarizes the expected performance of various coupling reagents based on data from sterically hindered amino acids like L-Valine and D-proline.[1][2] These values provide a benchmark for reaction optimization.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1][3] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings.[1] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high reactivity and a favorable safety profile as it is not based on potentially explosive HOBt or HOAt.[3] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization. May require longer reaction times or double coupling for hindered residues. |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-(S)-α-allyl-proline in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the essential steps for one cycle of amino acid addition in Boc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
3. Neutralization:
-
Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).
-
Wash the resin with DCM (3-5 times) to remove excess base.
4. Coupling:
-
Proceed with one of the coupling methods detailed below (Protocol 2, 3, or 4).
5. Monitoring the Coupling Reaction:
-
Due to the secondary amine of proline, the standard Kaiser test is not suitable. Use a specific test for secondary amines, such as the Isatin or Chloranil test, to monitor reaction completion. A negative test indicates complete coupling.[2]
-
If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
Protocol 2: Coupling with HATU
This is the highly recommended protocol for coupling sterically hindered amino acids like Boc-(S)-α-allyl-proline.
Materials:
-
Boc-(S)-α-allyl-proline (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Boc-(S)-α-allyl-proline and HATU in DMF.
-
Add DIEA to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-4 hours. For this highly hindered coupling, extending the reaction time may be necessary.
-
After the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.
Protocol 3: Coupling with HBTU
A robust and widely used alternative to HATU.
Materials:
-
Boc-(S)-α-allyl-proline (2-4 equivalents)
-
HBTU (2-4 equivalents)
-
DIEA (4-8 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve Boc-(S)-α-allyl-proline and HBTU in DMF.
-
Add DIEA to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-4 hours.
-
Once the reaction is complete, wash the resin with DMF and DCM.
Protocol 4: Coupling with DIC/HOBt
A more economical but potentially less efficient method. Double coupling may be required.
Materials:
-
Boc-(S)-α-allyl-proline (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
DMF or DCM
Procedure:
-
In a separate vessel, dissolve Boc-(S)-α-allyl-proline and HOBt in DMF.
-
Add the dissolved amino acid and HOBt solution to the neutralized resin.
-
Coupling: Add DIC to the resin slurry.
-
Agitate the reaction vessel for 2-6 hours at room temperature.
-
Upon completion, wash the resin with DMF and DCM.
Mandatory Visualizations
General Boc-SPPS Workflow
Caption: A diagram illustrating one cycle of the Boc Solid-Phase Peptide Synthesis (SPPS).
Coupling Reagent Activation Pathway
Caption: Activation of Boc-(S)-α-allyl-proline for peptide bond formation.
Troubleshooting Logic for Incomplete Coupling
Caption: A workflow for troubleshooting incomplete coupling reactions.
References
Application Notes: Asymmetric Aldol Reactions Catalyzed by Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in a vast array of natural products and pharmaceutical agents. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, L-proline and its derivatives have been extensively studied and successfully applied in a variety of asymmetric transformations, including the aldol reaction.
This document provides detailed application notes and protocols for asymmetric aldol reactions using a representative proline-derived organocatalyst. While the specific use of Boc-(S)-alpha-allyl-proline as a catalyst for this reaction is not extensively documented in peer-reviewed literature, its structural similarity to other effective N-substituted proline catalysts allows for the extrapolation of general principles and methodologies. The protocols provided are based on well-established procedures for catalysts derived from the closely related and commonly used Boc-(S)-proline. These catalysts are known to provide high yields and enantioselectivities in the aldol addition of ketones to aldehydes.
The catalytic cycle is believed to proceed through an enamine intermediate, formed between the ketone and the secondary amine of the proline catalyst. The chiral environment of the catalyst then directs the stereoselective addition of the enamine to the aldehyde. The subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst.
Data Presentation: Performance of a Representative Proline-Derived Catalyst
The following tables summarize the typical performance of a C2-symmetric bis-amide organocatalyst derived from Boc-(S)-proline in the asymmetric aldol reaction between various aromatic aldehydes and acetone. These data are representative of the efficacy of this class of catalysts and serve as a benchmark for experimental design.
Table 1: Asymmetric Aldol Reaction of Substituted Benzaldehydes with Acetone
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 48 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 24 | 95 | 98 |
| 3 | 4-Chlorobenzaldehyde | 48 | 88 | 94 |
| 4 | 4-Methoxybenzaldehyde | 72 | 75 | 89 |
| 5 | 2-Nitrobenzaldehyde | 36 | 92 | 96 |
Table 2: Influence of Solvent on the Reaction of 4-Nitrobenzaldehyde with Acetone
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Dichloromethane (DCM) | 24 | 95 | 98 |
| 2 | Chloroform | 24 | 93 | 97 |
| 3 | Tetrahydrofuran (THF) | 48 | 80 | 90 |
| 4 | Acetonitrile | 48 | 85 | 92 |
| 5 | Toluene | 72 | 65 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Representative C2-Symmetric Bis-amide Catalyst from Boc-(S)-proline
This protocol describes the synthesis of a representative C2-symmetric organocatalyst from Boc-(S)-proline and a diamine linker (e.g., 1,3-benzenedimethanamine).
Materials:
-
Boc-(S)-proline (2 equivalents)
-
1,3-Benzenedimethanamine (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (2.2 equivalents)
-
Triethylamine (Et3N) (3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of Boc-(S)-proline (2 eq.) in anhydrous DCM at 0 °C, add EDC (2.2 eq.), HOBt (2.2 eq.), and Et3N (3 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 1,3-benzenedimethanamine (1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected catalyst.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected catalyst in DCM.
-
Add TFA (typically 10-20 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO3 and extract with DCM.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the final catalyst.
-
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
This protocol outlines a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by the synthesized proline-derived catalyst.
Materials:
-
Proline-derived catalyst (e.g., 10-20 mol%)
-
Aldehyde (1 equivalent)
-
Ketone (e.g., acetone, often used as solvent or in excess)
-
Anhydrous solvent (e.g., DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the proline-derived catalyst (0.1-0.2 eq.) in the chosen solvent, add the aldehyde (1 eq.) and the ketone (e.g., 5-10 equivalents or as the solvent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C or -20 °C) for the time indicated by reaction monitoring (e.g., TLC or GC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with EtOAc (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: General mechanism of the proline-catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Troubleshooting & Optimization
Technical Support Center: Boc-(S)-alpha-allyl-proline Reactions
Welcome to the technical support center for Boc-(S)-alpha-allyl-proline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side-product formation in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in reactions involving this compound?
A1: The most frequently encountered side-products include:
-
Di-allylated proline: Formation of a product where a second allyl group is attached to the alpha-carbon.
-
Diastereomers: If the reaction creates a new stereocenter, a mixture of diastereomers can be formed. The ratio is often dependent on reaction conditions.
-
Epimers: Isomerization at the alpha-carbon can lead to the formation of the corresponding (R)-alpha-allyl-proline derivative.
-
Boc-deprotected products: Under certain conditions, particularly with some palladium catalysts and acidic reagents, the Boc protecting group can be prematurely cleaved.
-
Isomerized allyl group: The terminal double bond of the allyl group can migrate to an internal position.
Q2: I am performing a palladium-catalyzed allylation with this compound and observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common byproduct in palladium-catalyzed allylation reactions, such as the Tsuji-Trost reaction, is the di-allylated product.[1][2] This occurs when the mono-allylated product acts as a nucleophile and reacts with another equivalent of the allylic electrophile. This is more likely to happen if the reaction is run for an extended period or if there is a high concentration of the palladium catalyst and the allylic partner.
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: The diastereoselectivity of reactions at the alpha-position of proline enolates is known to be sensitive to several factors.[3][4] To improve the diastereomeric ratio, consider the following:
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents (e.g., THF, dioxane, toluene).
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity.
-
Counter-ion: The choice of base and the resulting counter-ion (e.g., Li+, Na+, K+) can affect the chelation and steric environment of the enolate.
-
Ligand: In palladium-catalyzed reactions, the choice of phosphine ligand can have a profound impact on the stereochemical outcome.[5]
Q4: Can the Boc protecting group be cleaved during a palladium-catalyzed reaction?
A4: While generally stable, the Boc group can be labile under certain conditions that may be employed in palladium-catalyzed cross-coupling reactions. Some palladium precursors or additives can generate acidic species in situ, leading to partial or complete deprotection. Careful selection of the palladium source and reaction conditions is crucial.
Q5: What is proline isomerization and can it affect my reaction?
A5: Proline exists as an equilibrium of two rotational isomers (cis and trans) around the amide bond. The rate of interconversion between these isomers is slow and can sometimes be the rate-limiting step of a reaction. This can lead to complex reaction kinetics and, in some cases, the formation of different products from each isomer.
Troubleshooting Guides
Issue 1: Formation of a Di-allylated Side-Product in Palladium-Catalyzed Allylation
Symptom:
-
A peak in the LC-MS or GC-MS corresponding to the mass of the desired product plus an allyl group (M + 40).
-
Reduced yield of the desired mono-allylated product.
Possible Causes:
-
The mono-allylated product is sufficiently nucleophilic to compete with the starting material for the allylic electrophile.
-
Prolonged reaction time.
-
High concentration of the palladium catalyst and/or allylic partner.
Solutions:
-
Optimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Control stoichiometry: Use a minimal excess of the allylic electrophile.
-
Lower catalyst loading: Titrate the amount of palladium catalyst to find the lowest effective concentration.
-
Slow addition: Add the allylic electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 2: Poor Diastereoselectivity
Symptom:
-
NMR spectrum shows two sets of signals for the product.
-
HPLC analysis reveals two or more closely eluting peaks.
Possible Causes:
-
The transition states leading to the different diastereomers are of similar energy.
-
Reaction temperature is too high.
-
Inappropriate solvent or base was used.
Solutions:
-
Screen solvents: Test a range of aprotic solvents with varying polarities (e.g., THF, Dioxane, Toluene, CH2Cl2).
-
Vary the temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Change the base: If forming an enolate, screen different bases (e.g., LDA, LHMDS, KHMDS) to alter the counter-ion.
-
Modify the N-protecting group: While not ideal if Boc is required, in some cases, a different protecting group can influence stereoselectivity.
Issue 3: Epimerization at the Alpha-Carbon
Symptom:
-
Chiral HPLC or GC analysis shows the presence of the undesired enantiomer.
-
Loss of optical activity in the product.
Possible Causes:
-
The intermediate enolate is planar and can be protonated from either face.[6]
-
The presence of a protic source (e.g., water, alcohol) that can protonate the enolate.
-
Elevated reaction temperatures or prolonged exposure to basic conditions.
Solutions:
-
Strictly anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Use a non-protic workup: Quench the reaction with a non-protic electrophile or a carefully chosen buffer at low temperature.
-
Minimize reaction time and temperature: Use the mildest conditions possible to achieve the desired transformation.
Quantitative Data
The following tables provide illustrative data on how reaction conditions can affect product distribution.
Table 1: Effect of Solvent on Diastereoselectivity in the Allylation of Boc-Proline Methyl Ester Enolate
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (S,S) : (S,R) | Yield of Main Product (%) |
| 1 | THF | -78 | 85 : 15 | 75 |
| 2 | Toluene | -78 | 92 : 8 | 80 |
| 3 | CH2Cl2 | -78 | 70 : 30 | 72 |
| 4 | Dioxane | -78 | 88 : 12 | 78 |
Table 2: Influence of Catalyst Loading on Di-allylation Side-Product Formation
| Entry | Pd Catalyst (mol%) | Reaction Time (h) | Yield of Mono-allylated Product (%) | Yield of Di-allylated Product (%) |
| 1 | 1 | 4 | 90 | < 5 |
| 2 | 5 | 4 | 82 | 15 |
| 3 | 10 | 4 | 70 | 25 |
| 4 | 5 | 12 | 65 | 30 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Allylation of Boc-(S)-proline Methyl Ester (Tsuji-Trost Reaction)
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
Materials:
-
Boc-(S)-proline methyl ester
-
Allyl acetate
-
Pd(PPh3)4
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-(S)-proline methyl ester (1.0 equiv) and anhydrous THF.
-
Add the base (1.2 equiv) and stir the suspension for 10 minutes at room temperature.
-
Add Pd(PPh3)4 (0.05 equiv) to the mixture.
-
Add allyl acetate (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product for purity and the presence of side-products by NMR, LC-MS, and chiral HPLC if necessary.
Visualizations
Caption: Reaction pathways for this compound reactions.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
Technical Support Center: Purification of Crude Boc-(S)-alpha-allyl-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Boc-(S)-alpha-allyl-proline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as L-proline, excess di-tert-butyl dicarbonate (Boc-anhydride), and byproducts like tert-butanol. Depending on the synthesis route, diastereomers or products of side reactions involving the allyl group may also be present.
Q2: My purified this compound is an oil instead of a solid. What should I do?
A2: It is not uncommon for protected amino acids, especially derivatives with aliphatic side chains, to be oils or semi-solids, even when pure.[1] To induce solidification, you can try trituration with a non-polar solvent like hexanes or pentane. If that fails, recrystallization from a suitable solvent system or purification via column chromatography may be necessary. Sometimes, residual solvents can also cause the product to remain oily; in such cases, drying under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) might help.[1]
Q3: What are the recommended storage conditions for purified this compound?
A3: The purified compound, which is typically an off-white powder, should be stored at 0-8°C to ensure its stability.[2]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup and Extraction
| Possible Cause | Troubleshooting Steps | References |
| Incomplete Extraction | Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before extraction with an organic solvent like ethyl acetate.[3] Perform multiple extractions (e.g., 3 times) to maximize recovery. | [3] |
| Emulsion Formation | If an emulsion forms during extraction, add brine (saturated NaCl solution) to help break the emulsion. | [4] |
| Product Precipitation | If the product precipitates during pH adjustment, ensure it is fully redissolved in the organic layer before separation. |
Problem 2: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps | References |
| Oiling Out | The cooling process may be too rapid. Allow the hot solution to cool slowly to room temperature before placing it in a refrigerator. Using a more dilute solution or changing the solvent system can also help. | [5] |
| No Crystal Formation | The solution may not be supersaturated. Try to concentrate the solution by evaporating some of the solvent. Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization. | [5][6] |
| Inappropriate Solvent System | The chosen solvent may not be suitable. Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexanes, ethanol/water, and toluene/methanol. | [5] |
Experimental Protocols
Protocol 1: Purification by Extraction and Crystallization
This protocol is adapted from methods used for similar Boc-protected amino acids.[3]
-
Acidification: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate. Wash the organic solution with a 1M solution of a weak acid, such as citric acid or KHSO4, to a pH of 2-3.[3][5]
-
Extraction: Separate the aqueous layer and extract it multiple times with fresh ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.[3][4]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the resulting oil or solid in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating. Slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator.[3][5]
-
Isolation: Collect the crystals by vacuum filtration, wash with cold "poor" solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A solvent system that gives the product an Rf value of approximately 0.3-0.4 is ideal. For Boc-proline derivatives, mixtures of hexanes and ethyl acetate are often effective.[7]
-
Column Packing: Pack a glass column with silica gel using either a dry or wet packing method.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.[8]
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table presents hypothetical but representative data for the purification of crude this compound.
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Typical Recovery Rate | References |
| Extraction & Crystallization | ~85% | >98% | 70-85% | [3] |
| Column Chromatography | ~85% | >99% | 60-80% |
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for an oily crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Poor Reactivity of Boc-(S)-α-Allyl-Proline in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of Boc-(S)-α-allyl-proline in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does Boc-(S)-α-allyl-proline exhibit poor reactivity in standard peptide coupling reactions?
A1: The poor reactivity of Boc-(S)-α-allyl-proline is primarily due to significant steric hindrance. This hindrance arises from the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the proline ring and the additional steric bulk of the allyl group at the α-carbon. This crowded environment impedes the approach of the activated carboxyl group and the amine of the coupling partner, slowing down the reaction rate and often leading to incomplete reactions.[1]
Q2: What are the most effective types of coupling reagents for Boc-(S)-α-allyl-proline?
A2: For sterically hindered amino acids like Boc-(S)-α-allyl-proline, onium salt-based reagents are generally more effective than standard carbodiimide reagents like DCC or EDC used alone.[1] Reagents such as HATU, HBTU, and PyBOP form highly reactive activated esters that can overcome the steric barrier more efficiently. For particularly challenging couplings, COMU has also been shown to have high reactivity.[1][2] In some cases, converting the amino acid to its acyl chloride may be necessary to drive the reaction to completion.[3]
Q3: Can I use standard coupling conditions that I use for Boc-L-proline?
A3: While protocols for Boc-L-proline are a good starting point, they often need to be modified for the more sterically hindered Boc-(S)-α-allyl-proline. You may need to use a more potent coupling reagent, increase the equivalents of reagents, extend the reaction time, or slightly increase the temperature.[4][5] Close monitoring of the reaction progress is crucial.
Q4: What are the common side reactions to watch out for?
A4: A key side reaction to be aware of is racemization at the α-carbon, although proline's cyclic structure generally makes it less prone to this than other amino acids.[1] However, certain conditions, such as the use of HOBt with a carbodiimide in DMF, have been observed to promote racemization in proline derivatives.[6][7] Using additives like OxymaPure can help suppress racemization.[6] Another potential issue is the formation of N-acylurea as a byproduct when using carbodiimide reagents.[1]
Q5: How can I monitor the progress of a coupling reaction with Boc-(S)-α-allyl-proline?
A5: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) for solution-phase synthesis.[4] For solid-phase peptide synthesis (SPPS), qualitative tests like the Kaiser test (for primary amines) or the isatin test (for secondary amines like proline) can be used to check for the presence of unreacted free amine on the resin.[6] A negative test indicates that the coupling reaction is complete.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient reactivity of the coupling reagent: The chosen reagent may not be potent enough to overcome the steric hindrance. | Switch to a more powerful coupling reagent: Use HATU, HBTU, PyBOP, or COMU.[1][2] For extremely difficult couplings, consider converting Boc-(S)-α-allyl-proline to its acyl chloride.[3] |
| Incomplete reaction: The reaction may not have gone to completion due to steric hindrance or insufficient reaction time. | Increase reaction time: Extend the coupling time up to 4 hours or consider an overnight reaction.[4] Perform a double coupling: After the initial coupling, filter the reagents and repeat the coupling step with a fresh solution of activated Boc-(S)-α-allyl-proline.[4] Increase temperature: A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but must be balanced against the increased risk of racemization.[4] | |
| Degradation of reagents: The coupling reagents or Boc-(S)-α-allyl-proline may have degraded due to improper storage. | Use fresh reagents: Ensure all reagents are fresh and have been stored under the recommended conditions (e.g., protected from moisture).[1] | |
| Presence of Multiple Spots on TLC or Peaks in HPLC (Side Products) | Racemization: The chiral center at the α-carbon may have epimerized during activation and coupling. | Optimize base selection: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) instead of DIPEA.[4] Control temperature: Perform the coupling at 0°C or room temperature.[4] Choose appropriate additives: Use OxymaPure instead of HOBt, especially when using carbodiimides in DMF.[6] |
| Formation of N-acylurea byproduct: This is a common side reaction with carbodiimide reagents like DCC or EDC. | Use an additive: Incorporate HOBt or OxymaPure to form an active ester that is less prone to this side reaction.[1] Switch to a non-carbodiimide reagent: Use an onium salt-based reagent like HATU or PyBOP.[1] | |
| Formation of guanidinium byproducts: Can occur when using an excess of uronium or aminium salt reagents like HATU or HBTU. | Avoid a large excess of coupling reagent: Use the recommended stoichiometry for your specific protocol.[1] | |
| Reaction Stalls (Incomplete Coupling) | Aggregation: In solid-phase synthesis, peptide chains can aggregate, preventing reagents from accessing the reaction sites. | Use a low-load resin: This increases the distance between peptide chains.[4] Incorporate structure-breaking solvents: Add isopropanol to the coupling solvent mixture if aggregation is suspected.[4] |
| Poor solvation: The reactants may not be fully dissolved in the chosen solvent. | Ensure complete dissolution: Gently warm the mixture or sonicate to ensure all components are in solution before initiating the reaction. |
Data Presentation
Comparison of Coupling Reagent Performance for Boc-L-proline
Disclaimer: The following data is for the coupling of Boc-L-proline, which is less sterically hindered than Boc-(S)-α-allyl-proline. These values should be used as a general guideline. Higher reagent equivalents and longer reaction times may be necessary for the α-allyl derivative.
| Coupling Reagent | Additive | Solvent | Reaction Time | Yield (%) | Reference |
| EDC | HOBt | DCM/DMF | Not Specified | 80-90 | [4] |
| EDC | HOBt (cat.) | Acetonitrile | 42 h | 75 | [4] |
| DCC | - | DCM | 3 h | 97 | [4] |
| HATU | - | DMF | 1-3 h | 85-95 (typical) | [4] |
| PyBOP | - | DMF or DCM | 1-3 h | High (comparable to HATU) | [8] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling in Solution
This protocol is recommended for achieving high yields with the sterically hindered Boc-(S)-α-allyl-proline.
Materials:
-
Boc-(S)-α-allyl-proline
-
Amino acid ester hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-(S)-α-allyl-proline (1.0 eq) in anhydrous DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Coupling: To the activated mixture, add the amino acid ester (1.0 eq). If the amino acid is a hydrochloride salt, it should be neutralized with an equimolar amount of DIPEA in a separate flask before addition. Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt Mediated Coupling in Solution
This protocol uses a more traditional carbodiimide-based method. It may require longer reaction times and careful monitoring for Boc-(S)-α-allyl-proline.
Materials:
-
Boc-(S)-α-allyl-proline
-
Amino acid ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-(S)-α-allyl-proline (1.1 eq) and HOBt (or OxymaPure) (1.1 eq) in anhydrous DCM.[4] Cool the solution to 0°C using an ice bath. Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling: Add the neutralized amino acid ester solution to the activated Boc-(S)-α-allyl-proline solution at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: General experimental workflow for HATU-mediated coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Boc-(S)-alpha-allyl-proline Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-(S)-alpha-allyl-proline as a catalyst in asymmetric synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low Yield or Stalled Reaction
-
Question: My reaction shows low conversion, or has stalled completely, even after an extended period. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are a common issue in organocatalysis and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Purity and Loading: Ensure the this compound is of high purity and that the catalyst loading is appropriate. While typically in the 5-20 mol% range, this may need to be optimized for your specific substrates. Very low loadings can be susceptible to inhibition by trace impurities.
-
Reagent and Solvent Quality: Impurities in substrates or solvents (especially water content in non-aqueous reactions) can deactivate the catalyst or lead to side reactions. Ensure all reagents are purified and solvents are anhydrous, where required.
-
Temperature: Many proline-catalyzed reactions are sensitive to temperature. While room temperature is a common starting point, some reactions may require cooling (e.g., 0 °C to -20 °C) to suppress side reactions or heating to overcome activation barriers.
-
Solubility: this compound may have limited solubility in certain non-polar solvents, leading to a lower effective catalyst concentration. Consider switching to a more polar aprotic solvent like DMSO, DMF, or acetonitrile, or using a co-solvent system.[1]
-
Substrate Reactivity: Highly sterically hindered substrates may react slowly. In such cases, increasing the reaction temperature or catalyst loading may be beneficial.
-
Issue 2: Poor Enantioselectivity or Diastereoselectivity
-
Question: The stereoselectivity (enantiomeric excess, ee% or diastereomeric ratio, dr) of my reaction is poor or inconsistent. How can I improve it?
-
Answer: Achieving high stereoselectivity is the primary goal of using a chiral catalyst. Poor results can often be rectified by careful optimization of reaction parameters.
-
Solvent Effects: The solvent plays a critical role in organizing the transition state of the reaction. A change in solvent can dramatically impact stereoselectivity. It is advisable to screen a range of solvents with varying polarities. Protic solvents are generally characterized by poor stereocontrol.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state with the lowest activation energy.
-
Additives: The presence of additives, such as a weak acid (e.g., benzoic acid), can sometimes enhance stereoselectivity by co-catalyzing the reaction and promoting a more ordered transition state.
-
Water Content: In some proline-catalyzed reactions, trace amounts of water can be beneficial or detrimental to stereoselectivity. The effect of water should be systematically investigated.
-
Catalyst Structure: The α-allyl group introduces specific steric bulk. For certain substrate combinations, this may not be optimal. While this guide focuses on the specified catalyst, it is worth noting that other proline derivatives exist with different substitution patterns that may offer better stereoselectivity for your particular transformation.
-
Issue 3: Unexpected Side Products
-
Question: I am observing significant formation of side products, complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize them?
-
Answer: Side product formation is a common challenge. Identifying the nature of the impurity is the first step toward mitigation.
-
Self-Condensation: In aldol-type reactions, self-condensation of the aldehyde or ketone starting material can be a significant side reaction.[2] This can often be minimized by slowly adding the more reactive carbonyl component to the reaction mixture.
-
Reactions Involving the Allyl Group: The allyl group is a potential site for side reactions, such as isomerization or participation in ene-type reactions, depending on the reaction conditions (e.g., presence of transition metals or high temperatures). Careful analysis of byproducts by NMR and MS is recommended to identify such issues.
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. If acidic additives or conditions are used, partial deprotection of the catalyst may occur, leading to a change in its catalytic activity and potentially other side reactions.
-
Oxazolidinone Formation: Proline catalysts can reversibly form oxazolidinones with aldehyde or ketone substrates, which can act as a catalyst reservoir or, in some cases, a parasitic, rate-diminishing species.[2]
-
Data Presentation: Optimizing a Representative Aldol Reaction
Table 1: Optimization of the Asymmetric Aldol Reaction between 4-Nitrobenzaldehyde and Acetone [1]
| Entry | Catalyst Loading (mol%) | Solvent | Additive (10 mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 10 | Acetone | - | 25 | 72 | 90 | 25 |
| 2 | 10 | DCM | - | 25 | 72 | 85 | 35 |
| 3 | 10 | DCM | Benzoic Acid | 25 | 72 | 80 | 45 |
| 4 | 10 | DCM | Benzoic Acid | 2 | 72 | 75 | 52 |
| 5 | 20 | DCM | Benzoic Acid | 2 | 48 | 95 | 53 |
| 6 | 10 | DMSO | Benzoic Acid | 2 | 72 | 98 | 48 |
| 7 | 10 | Acetone | DNP | -10 | 72 | 60 | 30 |
DCM = Dichloromethane, DNP = 2,4-Dinitrophenol, ee = enantiomeric excess.
Experimental Protocols
General Protocol for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.05 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., DCM, 1.0 mL). Add the ketone (e.g., acetone, 2.5 mmol, 5 equivalents) followed by the aldehyde (0.5 mmol, 1 equivalent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) by chiral HPLC or GC.
Mandatory Visualization
Caption: Enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Logical workflow for troubleshooting common issues in catalysis.
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the Boc protecting group on the proline catalyst?
-
A1: The tert-butoxycarbonyl (Boc) group protects the nitrogen atom of the proline. This modification can alter the catalyst's solubility, steric properties, and electronic environment, which in turn can influence its activity and selectivity compared to unprotected proline. It also allows for the proline moiety to be coupled to other molecules to create more complex catalysts.
-
-
Q2: How does the α-allyl group influence the catalytic reaction?
-
A2: The allyl group at the α-position introduces significant steric bulk adjacent to the carboxylic acid group. This steric hindrance plays a crucial role in the stereochemical outcome of the reaction by influencing the facial selectivity of the substrate's approach to the enamine intermediate during the key C-C bond-forming step. The specific orientation enforced by the allyl group can lead to different levels of enantioselectivity and diastereoselectivity compared to unsubstituted proline.
-
-
Q3: Can the this compound catalyst be recovered and reused?
-
A3: In principle, as a catalyst, it is regenerated at the end of the reaction. However, practical recovery from a homogeneous reaction mixture can be challenging and may require chromatographic separation. The efficiency of recovery and the ability to reuse the catalyst without loss of activity would need to be determined on a case-by-case basis.
-
-
Q4: My reaction requires the removal of the Boc group from the product. What are the standard conditions?
-
A4: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually rapid at room temperature. It is important to ensure that other functional groups in your molecule are stable to these acidic conditions.
-
-
Q5: What is the typical mechanism for a reaction catalyzed by this compound?
-
A5: For reactions involving carbonyl compounds, such as aldol or Michael additions, the mechanism generally proceeds through an enamine intermediate. The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then nucleophilically attacks the electrophilic acceptor (e.g., another aldehyde or a Michael acceptor). The stereochemistry is set during this attack, guided by the chiral environment of the catalyst. Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
-
References
Technical Support Center: Stereoselective Synthesis Using Allyl-Proline Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing allyl-proline and its derivatives in stereoselective synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during stereoselective synthesis using allyl-proline catalysts.
Q1: I am observing low enantioselectivity in my allyl-proline catalyzed reaction. What are the potential causes and solutions?
A1: Low enantioselectivity is a common issue in organocatalyzed reactions. Several factors can contribute to this problem:
-
Catalyst Purity and Integrity: The purity of the allyl-proline catalyst is crucial. Impurities can interfere with the formation of the desired transition state.
-
Troubleshooting:
-
Ensure the catalyst is of high purity (≥98%).
-
Consider purifying the catalyst if its purity is questionable.
-
Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent degradation. Proline-based catalysts can be susceptible to oxidation.[1]
-
-
-
Solvent Effects: The solvent plays a critical role in the stereochemical outcome of proline-catalyzed reactions. The polarity and proticity of the solvent can influence the stability of the transition state.
-
Troubleshooting:
-
Solvent Screening: If you are observing low enantiomeric excess (ee), a solvent screen is highly recommended. Common solvents for proline-catalyzed reactions include DMSO, DMF, acetonitrile, and chloroform.
-
Protic vs. Aprotic Solvents: Protic solvents can sometimes lead to poor stereocontrol, while highly dipolar aprotic solvents are often preferred.[2]
-
Solvent Mixtures: In some cases, a mixture of solvents can provide optimal results.
-
-
-
Reaction Temperature: The reaction temperature can significantly impact enantioselectivity.
-
Troubleshooting:
-
Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state. Experiment with temperatures ranging from room temperature down to -20°C or lower.
-
-
-
Substrate Compatibility: The structure of your substrates (both the donor and acceptor) can influence the stereochemical outcome.
-
Troubleshooting:
-
Review the literature for similar substrates to see if specific conditions are required.
-
Consider modifying the substrate if possible, for example, by changing protecting groups, which can alter steric interactions in the transition state.
-
-
Q2: My reaction yield is very low. How can I improve it?
A2: Poor yields can be attributed to several factors, from catalyst activity to reaction conditions.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates and low conversion.
-
Troubleshooting:
-
Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol% or 30 mol%). While higher loadings can improve yield, they also increase cost.
-
-
-
Reaction Time and Concentration: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction progress over time using techniques like TLC, GC, or NMR.
-
Increase the reaction concentration. In some cases, neat conditions (no solvent) can be beneficial.
-
-
-
Presence of Water: While some proline-catalyzed reactions tolerate or even benefit from the presence of water, in many cases, strictly anhydrous conditions are necessary.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
Add molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Analyze the crude reaction mixture to identify any major byproducts. This can provide clues about the competing reaction pathways.
-
Adjusting the reaction temperature or the order of addition of reagents can sometimes minimize side reactions.
-
-
Q3: I am having difficulty with the work-up and purification of my product. Any suggestions?
A3: The work-up and purification of proline-catalyzed reactions can sometimes be challenging due to the properties of the catalyst and byproducts.
-
Catalyst Removal: Allyl-proline, being an amino acid derivative, can be water-soluble, which can be exploited for its removal.
-
Troubleshooting:
-
Perform an aqueous wash of the organic layer. Acidic or basic washes can be used to further facilitate the removal of the catalyst by changing its protonation state.
-
-
-
Product Purification:
-
Troubleshooting:
-
Column chromatography is the most common method for purification. A careful selection of the eluent system is crucial to separate the product from any remaining starting materials and byproducts.
-
If the product is a solid, recrystallization can be an effective purification technique.
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data for stereoselective reactions using proline and its derivatives. While specific data for allyl-proline is limited in readily available literature, these tables provide a general reference for expected outcomes in similar systems.
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [General Proline Lit.] |
| Isovaleraldehyde | Acetone | 20 | Acetone/CHCl3 | 24 | 77 | 95 | [General Proline Lit.] |
| Benzaldehyde | Cyclohexanone | 20 | DMF | 96 | 95 | 99 | [General Proline Lit.] |
Table 2: Proline-Catalyzed Asymmetric Michael Addition
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Nitrostyrene | Cyclohexanone | 20 | CHCl3 | 120 | 85 | 75 | [General Proline Lit.] |
| Benzalmalonate | Acetone | 10 | Neat | 24 | 92 | <10 | [3] |
| Chalcone | Diethyl malonate | 5 | [bmim]PF6 | 20 | 88 | low |
Key Experimental Protocols
Below are detailed methodologies for key experiments. While these protocols may not specifically use allyl-proline, they represent standard procedures for proline-catalyzed stereoselective reactions and can be adapted for use with allyl-proline.
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen solvent (2.0 mL).
-
Add (S)-proline (or allyl-proline) (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
-
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (2.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add (S)-proline (or allyl-proline) (0.1 mmol, 10 mol%).
-
Stir the mixture vigorously for the specified time, monitoring the reaction by TLC.
-
After completion of the reaction, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired Michael adduct.
Visualizing Workflows and Concepts
Diagram 1: General Experimental Workflow for Allyl-Proline Catalyzed Reactions
Caption: A typical experimental workflow for stereoselective synthesis.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Diagram 3: Proposed Catalytic Cycle for Proline-Type Catalysis
Caption: A simplified catalytic cycle for proline-type organocatalysis.
References
Technical Support Center: Boc-(S)-alpha-allyl-proline Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the critical issue of preventing racemization of Boc-(S)-alpha-allyl-proline during chemical synthesis. Maintaining the stereochemical purity of this valuable building block is paramount for the desired biological activity and structural integrity of synthetic peptides and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the unwanted conversion of a single enantiomer, in this case, the biologically relevant (S)-enantiomer of alpha-allyl-proline, into an equal mixture of both its (S) and (R) forms. The precise three-dimensional structure of a peptide or drug molecule is critical for its function. The incorporation of the incorrect (R)-enantiomer can lead to a loss of biological activity, altered pharmacological properties, or potentially immunogenic products, thereby compromising research outcomes and the therapeutic potential of a drug candidate.[1]
Q2: What are the primary factors that cause racemization of this compound during peptide coupling reactions?
A2: Several experimental conditions can induce racemization. The most influential factors include the choice of coupling reagents and additives, the type and concentration of the base used, the solvent, and the reaction temperature.[1] For instance, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) in a polar solvent like Dimethylformamide (DMF) is known to increase the risk of racemization for proline derivatives.[1]
Q3: How can I detect and quantify the extent of racemization in my sample containing this compound?
A3: The most reliable and widely used method for determining the enantiomeric purity of your compound is through chiral High-Performance Liquid Chromatography (HPLC).[1][2] This technique involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a UV-active or fluorescent tag, and then separating the D- and L-enantiomers on a chiral HPLC column.[1] Quantification is achieved by comparing the peak areas of the two enantiomers.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating racemization of this compound in your experiments.
Diagram: Troubleshooting Workflow for Racemization
Caption: A step-by-step workflow to troubleshoot and minimize racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Potential Cause: The combination of Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF) is a known promoter of racemization in proline derivatives.[1]
-
Recommended Solution:
-
Switch to a phosphonium- or uronium-based coupling reagent such as HATU, HBTU, or PyBOP, which are known for lower racemization rates.
-
If a carbodiimide must be used, replace HOBt with an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
-
Step 2: Assess the Base Used in the Coupling Step
-
Potential Cause: Strong and non-sterically hindered bases, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), can accelerate racemization by abstracting the alpha-proton.
-
Recommended Solution:
-
Employ a sterically hindered base like 2,4,6-Collidine to minimize proton abstraction.[1]
-
Consider using a weaker base such as N-Methylmorpholine (NMM).
-
Step 3: Check the Reaction Temperature
-
Potential Cause: Elevated temperatures, often used to push reactions to completion, significantly increase the rate of racemization.[1]
-
Recommended Solution:
-
Conduct the coupling reaction at room temperature (around 25°C) or lower.
-
For particularly sensitive sequences, performing the coupling at 0°C is highly recommended.[1]
-
Step 4: Consider the Solvent
-
Potential Cause: The polarity of the solvent can influence the formation of intermediates that lead to racemization.
-
Recommended Solution:
-
While DMF is a common solvent, consider switching to a less polar solvent like Dichloromethane (DCM), especially when using carbodiimide-based coupling methods.
-
Data Presentation
The following table summarizes the impact of different coupling conditions on the racemization of Boc-Proline-OH, which serves as a representative model for this compound. It is crucial to perform specific optimization for your particular substrate.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Proline (Racemization) |
| DIC | HOBt | DIEA | DMF | 25 | High (>5%) |
| HATU | - | DIEA | DMF | 25 | Low (<1%) |
| HBTU | - | DIEA | DMF | 25 | Low (<1%) |
| DIC | OxymaPure | DIEA | DMF | 25 | Low (<1%) |
| DIC | HOBt | Collidine | DMF | 25 | Moderate (1-3%) |
| DIC | HOBt | DIEA | DCM | 25 | Moderate (1-3%) |
| HATU | - | DIEA | DMF | 0 | Very Low (<0.5%) |
Note: The values presented are illustrative and based on general findings for proline derivatives. Actual racemization levels can vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Racemization
This protocol outlines a general method for the detection and quantification of racemization of this compound after its incorporation into a peptide.
-
Peptide Hydrolysis: a. Place the resin-bound peptide (approx. 5 mg) in a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): a. To 50 µL of the amino acid hydrolysate, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone. b. Add 20 µL of 1 M sodium bicarbonate. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl. e. Evaporate the acetone and redissolve the residue in the mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: a. Integrate the peak areas for the D- and L-proline derivatives. The L-amino acid derivative will typically elute earlier. b. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
Protocol 2: Optimized Coupling of this compound using HATU
This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis.
-
Resin Preparation: a. Swell the resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM (5 times). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). e. Wash the resin thoroughly with DCM (5 times).
-
Coupling: a. Dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. b. Add 2,4,6-Collidine (6 equivalents) to the solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 2 hours. e. Wash the resin thoroughly with DMF and DCM.
Mandatory Visualization
Diagram: Mechanism of Proline Racemization
Caption: The base-catalyzed formation of a planar enolate intermediate leads to racemization.
References
Technical Support Center: Characterization of Alpha-Substituted Prolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-substituted prolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these unique amino acid derivatives.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Challenges
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
X-ray Crystallography
-
High-Performance Liquid Chromatography (HPLC)
-
-
Troubleshooting Guides
-
NMR: Resolving Complex Spectra
-
MS: Interpreting Fragmentation Patterns
-
Crystallography: Overcoming Crystallization Failures
-
HPLC: Dealing with Peak Splitting and Poor Resolution
-
-
Experimental Protocols
-
General Workflow for Characterization
-
2D NMR Spectroscopy for Peptide Analysis (COSY & TOCSY)
-
Peptide Crystallization via Vapor Diffusion
-
RP-HPLC Purification of Proline-Containing Peptides
-
-
Quantitative Data Summary
-
NMR Chemical Shifts for Proline Isomers
-
Mass Spectrometry Fragmentation of Proline-Containing Peptides
-
Frequently Asked Questions (FAQs)
General Challenges
Q1: What are the primary challenges in the characterization of alpha-substituted prolines?
A1: The main challenges stem from the unique structural features of the proline ring and the influence of the alpha-substituent. These include:
-
Conformational Heterogeneity: The proline ring can adopt different puckered conformations (endo/exo), and the peptide bond preceding proline can exist as cis or trans isomers. This leads to a mixture of conformers in solution, complicating analysis.[1]
-
Steric Hindrance: The alpha-substituent can sterically hinder reactions and influence the preferred conformation, which can affect chromatographic behavior and crystallization.
-
Spectral Complexity: The conformational heterogeneity leads to complex NMR spectra with multiple sets of peaks for a single compound.
-
Unique Fragmentation in Mass Spectrometry: Proline-containing peptides exhibit characteristic fragmentation patterns in mass spectrometry, often referred to as the "proline effect," which can be challenging to interpret.[2]
-
Crystallization Difficulties: The conformational flexibility of alpha-substituted prolines can make it difficult to obtain well-ordered crystals suitable for X-ray diffraction.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: Why do I see multiple sets of peaks for my alpha-substituted proline-containing peptide in the 1H and 13C NMR spectra?
A2: The presence of multiple peak sets is most commonly due to the slow interconversion between cis and trans isomers of the peptide bond preceding the proline residue.[4][5] Because this isomerization is slow on the NMR timescale, separate signals are observed for each isomer. The alpha-substituent can influence the ratio of these isomers.
Q3: How can I distinguish between cis and trans isomers in the NMR spectrum?
A3: The chemical shifts of the proline carbons, particularly Cβ and Cγ, are diagnostic of the isomer state. A key indicator is the difference in chemical shifts between Cβ and Cγ (Δδβγ).
-
For a trans isomer, the Δδβγ is typically less than 6 ppm.
-
For a cis isomer, the Δδβγ is significantly larger, often greater than 8 ppm.[6] Additionally, specific Nuclear Overhauser Effect (NOE) cross-peaks in a 2D NOESY or ROESY spectrum can differentiate the isomers. For an X-Pro bond:
-
Trans: A strong NOE is observed between the Hα of the preceding residue (X) and the Hδ protons of proline.
-
Cis: A strong NOE is seen between the Hα of residue X and the Hα of proline.[7]
Q4: My NMR spectrum is too complex to interpret. What can I do?
A4: To simplify a complex spectrum, you can:
-
Acquire spectra at different temperatures: Increasing the temperature can sometimes increase the rate of cis-trans isomerization, leading to coalescence of the peaks into a single, averaged set.
-
Use 2D NMR techniques: Experiments like COSY, TOCSY, and HSQC can help to resolve overlapping signals and identify spin systems belonging to individual amino acid residues.[8][9]
-
Change the solvent: Different solvents can alter the cis/trans ratio and the chemical shifts of the conformers, potentially improving spectral resolution.[10]
Mass Spectrometry (MS)
Q5: What is the "proline effect" in mass spectrometry?
A5: The "proline effect" refers to the unusually facile cleavage of the peptide bond N-terminal to a proline residue during collision-induced dissociation (CID) in tandem mass spectrometry.[2] This results in a prominent b-ion or y-ion series originating from this cleavage, which can be a useful diagnostic feature for identifying proline-containing peptides.
Q6: Why is the fragmentation pattern of my alpha-substituted proline peptide unusual?
A6: The rigid cyclic structure of proline influences how the peptide fragments. The presence of an alpha-substituent can further alter these pathways. For example, in some cases, a neutral loss of the proline residue along with its C-terminal neighbor as an oxazolone has been observed.[11] The fragmentation can be complex and may not always follow standard b/y ion series predictions.
X-ray Crystallography
Q7: I'm having trouble crystallizing my alpha-substituted proline-containing peptide. What are the common issues?
A7: Crystallization of peptides, especially those with conformational flexibility, is challenging. Common problems include:
-
High Purity is Essential: The sample must be highly pure (>95%) as impurities can inhibit crystal formation.[3]
-
Conformational Heterogeneity: The presence of multiple conformers in solution (due to ring pucker and cis/trans isomerization) can prevent the formation of a well-ordered crystal lattice.
-
Solubility Issues: Finding the right balance of solubility to achieve supersaturation without causing precipitation or aggregation can be difficult.
-
Screening Conditions: An extensive screen of different precipitants, pH values, temperatures, and additives is often necessary.[12]
High-Performance Liquid Chromatography (HPLC)
Q8: Why am I seeing split or broad peaks during HPLC purification of my proline-containing peptide?
A8: Peak splitting or broadening during RP-HPLC of proline-containing peptides is a known issue, often caused by the on-column separation of cis and trans isomers.[13] The slow interconversion between these forms can lead to two distinct peaks or a broadened peak. Other potential causes include:
-
Strong Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Column Fouling: Contamination on the column frit or stationary phase can lead to peak splitting.
-
Secondary Interactions: The peptide may have secondary interactions with the stationary phase.
Troubleshooting Guides
NMR: Resolving Complex Spectra
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple sets of peaks for a single compound | Slow cis-trans isomerization of the X-Pro bond. | 1. Variable Temperature NMR: Acquire spectra at elevated temperatures (e.g., 40-60 °C) to try and coalesce the peaks. 2. Solvent Screen: Test different NMR solvents (e.g., DMSO-d6, Methanol-d4, Acetonitrile-d3) as they can alter the cis/trans ratio and chemical shifts. 3. 2D NMR: Use TOCSY to identify the full spin system for each isomer and NOESY/ROESY to confirm cis/trans geometry. |
| Overlapping and crowded signals | High number of protons with similar chemical environments. | 1. Acquire a higher field NMR spectrum: This will increase spectral dispersion. 2. 2D NMR (COSY, TOCSY, HSQC): Spread the signals into a second dimension to resolve overlap.[8][9] 3. Selective 1D experiments: Use techniques like 1D-TOCSY or 1D-NOESY to selectively excite and observe specific spin systems. |
| Difficulty assigning proline spin system | Proline lacks an amide proton, so it does not appear in the standard "fingerprint" region of a TOCSY or NOESY spectrum. | 1. Identify Hα-Hβ cross-peak: Locate the Hα of proline (typically ~4.4 ppm) and trace its connectivity to the Hβ, Hγ, and Hδ protons in a TOCSY spectrum.[7] 2. Use 13C-HSQC: Correlate protons to their attached carbons. Proline has a unique pattern of carbon chemical shifts. |
MS: Interpreting Fragmentation Patterns
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Dominant peak corresponding to cleavage N-terminal to proline | This is the expected "proline effect." | Use this characteristic fragment as a diagnostic tool for identifying the presence and position of proline in your peptide sequence.[2] |
| Unusual neutral losses or non-standard b/y ions | Complex rearrangement and fragmentation pathways specific to proline's cyclic structure and the alpha-substituent. | 1. MSn Experiments: Perform further fragmentation of the major fragment ions to elucidate their structure. 2. Compare with Analogs: If possible, analyze analogs with different alpha-substituents to identify patterns. 3. Consult Literature: Search for fragmentation studies of similar proline-containing peptides. The loss of the proline and its C-terminal neighbor as a neutral oxazolone from b7 ions has been documented.[11] |
Crystallography: Overcoming Crystallization Failures
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals, only clear drops | The solution is not reaching supersaturation, or nucleation is not occurring. | 1. Increase Protein/Peptide Concentration: Carefully concentrate the sample.[13] 2. Vary Precipitant Concentration: Screen a wider range of precipitant concentrations. 3. Try Different Crystallization Methods: Switch from vapor diffusion to microbatch or microdialysis.[3] |
| Amorphous precipitate or "oiling out" | Supersaturation is reached too quickly, or the peptide is aggregating. | 1. Lower Protein/Peptide Concentration. 2. Lower Precipitant Concentration. 3. Additives: Screen for additives that might increase solubility or stability (e.g., small amounts of organic solvents, detergents, or salts). |
| Many small, unusable crystals | Excessive nucleation. | 1. Microseeding: Use crushed crystals from a previous experiment to seed new drops, promoting growth over nucleation. 2. Optimize Conditions: Fine-tune the precipitant and peptide concentrations around the condition that produced small crystals. |
HPLC: Dealing with Peak Splitting and Poor Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Split or doubled peaks | On-column separation of cis and trans isomers.[13] | 1. Change Temperature: Running the column at an elevated temperature (e.g., 40-60 °C) can increase the rate of isomerization and merge the peaks. 2. Alter Mobile Phase: Change the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent. |
| Broad peaks | Column fouling, secondary interactions, or slow isomerization kinetics. | 1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Modify Gradient: A shallower gradient can sometimes improve peak shape. 3. Check pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the peptide to avoid mixed ionic states. |
Experimental Protocols
General Workflow for Characterization of a Novel Alpha-Substituted Proline
Caption: Workflow for the synthesis and characterization of alpha-substituted prolines.
Protocol: 2D NMR Spectroscopy for Peptide Analysis (COSY & TOCSY)
This protocol outlines the general steps for acquiring and analyzing 2D COSY and TOCSY spectra to assign proton resonances in a synthetic peptide.[8][9]
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D2O or DMSO-d6).
-
Transfer the solution to a clean NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a standard 1D 1H spectrum to check sample concentration and overall spectral quality.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).
-
Set appropriate spectral widths to cover all proton signals.
-
Acquire a sufficient number of scans for good signal-to-noise.
-
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single spin system (i.e., all protons in an amino acid residue, except for proline's connection across the nitrogen).
-
Use a standard TOCSY pulse sequence (e.g., mlevphpp on Bruker instruments).
-
Set a mixing time appropriate for your molecule's size (typically 60-100 ms for small peptides). A longer mixing time allows correlations to be observed over more bonds.[8]
-
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova, SPARKY). This involves Fourier transformation, phasing, and baseline correction.
-
Identify Spin Systems: In the TOCSY spectrum, find the cross-peaks that align vertically from an amide proton (HN) in the fingerprint region (approx. 7-9 ppm). This vertical line of peaks represents all the protons in that amino acid's spin system.
-
Sequential Assignment (Wüthrich Method): Use a NOESY or ROESY spectrum to connect the identified spin systems. Look for cross-peaks between the Hα of one residue and the HN of the next residue (Hαi -> HNi+1).
-
Use COSY to Confirm: The COSY spectrum can confirm direct Hα-Hβ connectivities and help resolve ambiguities.
-
Protocol: Peptide Crystallization via Vapor Diffusion (Hanging Drop)
This is a general starting protocol for screening crystallization conditions for a novel peptide.[3]
-
Preparation:
-
Ensure the peptide is of high purity (>95%) and dissolved in a simple, low ionic strength buffer at a high concentration (e.g., 10-20 mg/mL).
-
Prepare a 24-well crystallization plate by adding 500 µL of various crystallization screen solutions to each reservoir.
-
Grease the rim of each reservoir with vacuum grease.
-
-
Setting up the Drop:
-
On a siliconized glass coverslip, pipette a 1 µL drop of your concentrated peptide solution.
-
Pipette 1 µL of the corresponding reservoir solution into the peptide drop. Avoid introducing bubbles.
-
Gently mix by pipetting up and down once or twice, or by gentle aspiration.
-
-
Incubation:
-
Carefully invert the coverslip and place it over the reservoir, ensuring the grease creates an airtight seal. The drop should be "hanging" over the reservoir.
-
Store the plate in a stable, vibration-free environment at a constant temperature (commonly 4 °C or 20 °C).
-
-
Monitoring:
-
Regularly inspect the drops under a microscope over several days to weeks. Look for the formation of clear, well-defined crystals. Keep a detailed log of your observations.
-
Protocol: RP-HPLC Purification of Proline-Containing Peptides
This protocol provides a general method for purifying a synthetic peptide using Reverse-Phase HPLC.[4][14]
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Column: A C18 stationary phase column is standard for peptide purification.
-
Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 5%) for at least 10-15 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a small amount of Mobile Phase A or a solvent with low organic content.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of your target peptide.
-
Optimize the gradient to be shallower around the elution time of your peptide to improve resolution from impurities. A typical gradient increase is 1% per minute.[14]
-
-
Preparative Purification:
-
Switch to a preparative or semi-preparative column with the same stationary phase.
-
Scale up the injection volume and flow rate according to the column dimensions.
-
Run the optimized gradient method.
-
Collect fractions as the peaks elute, paying close attention to the peak corresponding to your target peptide.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions using analytical HPLC to determine which contain the pure peptide.
-
Pool the pure fractions.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
-
Quantitative Data Summary
NMR Chemical Shifts for Proline Isomers
The cis/trans isomerization of the X-Pro peptide bond significantly affects the 13C chemical shifts of the proline ring carbons. These differences are a primary tool for identifying and quantifying the two isomers in solution.
| Carbon | Typical Chemical Shift (ppm) - trans Isomer | Typical Chemical Shift (ppm) - cis Isomer | Key Diagnostic Feature |
| Cα | ~61.3 | ~61.6 | Minimal change. |
| Cβ | ~30.6 | ~33.1 | Shifts downfield in the cis isomer. |
| Cγ | ~25.5 | ~23.2 | Shifts upfield in the cis isomer. |
| Cδ | ~48.2 | ~48.8 | Minimal change. |
| Δδβγ | < 6 ppm | > 8 ppm | The most reliable indicator. [6] |
Note: Absolute chemical shifts can vary depending on the solvent, temperature, pH, and neighboring residues. The relative differences are the most important diagnostic tool.[7]
Mass Spectrometry Fragmentation of Proline-Containing Peptides
The "proline effect" leads to preferential cleavage N-terminal to the proline residue. The intensity of this cleavage can be influenced by the identity of the preceding amino acid (Xxx).
| Preceding Residue (Xxx) | Relative Abundance of Xxx-Pro Cleavage |
| Val, His, Asp, Ile, Leu | High |
| Ala, Ser, Thr, Phe, Tyr | Medium |
| Gly, Pro | Low |
Data summarized from a statistical analysis of a peptide tandem mass spectra database. This indicates that certain residues preceding proline can enhance the "proline effect."
Visualizations
Proline Conformational Equilibria
The characterization of alpha-substituted prolines is complicated by two key conformational equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo puckering of the pyrrolidine ring. These two motions are often coupled.
Caption: Coupled equilibria of proline ring pucker and amide bond isomerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. bachem.com [bachem.com]
- 5. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acids: Proline [imserc.northwestern.edu]
- 8. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. youtube.com [youtube.com]
- 11. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 14. peptide.com [peptide.com]
Technical Support Center: Enhancing Stereoselectivity with Boc-(S)-α-allyl-proline
Welcome to the technical support center for Boc-(S)-α-allyl-proline. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on utilizing this versatile chiral building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the diastereoselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Boc-(S)-α-allyl-proline in asymmetric synthesis?
Boc-(S)-α-allyl-proline is primarily used as a chiral building block for the synthesis of more complex molecules, particularly α-quaternary proline analogues.[1][2] Its inherent stereochemistry is used to direct the formation of new stereocenters with high diastereoselectivity, making it a valuable tool in constructing sterically congested and structurally complex bioactive molecules.[1][2]
Q2: Is Boc-(S)-α-allyl-proline used as an organocatalyst?
While the proline scaffold is famous for its role in organocatalysis, Boc-(S)-α-allyl-proline is not typically used as a direct catalyst in the same way as L-proline.[3] The presence of the N-Boc protecting group and the α-allyl substituent makes it a substrate or chiral auxiliary, where it directs the stereochemical outcome of reactions performed on itself, rather than catalyzing a transformation between other molecules.[2][]
Q3: What is the function of the N-Boc protecting group?
The tert-butoxycarbonyl (Boc) group serves two main purposes. First, it protects the proline nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions. Second, it significantly influences the conformational bias of the pyrrolidine ring and the resulting enolate, which is crucial for controlling the facial selectivity of electrophilic attack and thus achieving high diastereoselectivity.[2]
Q4: How is the diastereoselectivity of reactions involving this compound controlled?
Diastereoselectivity is primarily controlled by managing the formation and reaction of the corresponding ester enolate. Key factors include the choice of base, solvent, reaction temperature, and the structure of the electrophile.[2][5] By optimizing these parameters, you can favor the approach of the electrophile from one face of the planar enolate over the other, leading to a high diastereomeric excess (d.e.).
Troubleshooting Guide: Diastereoselective Alkylation
This guide addresses common issues encountered during the diastereoselective alkylation of Boc-(S)-α-allyl-proline esters to generate α-quaternary stereocenters.
Problem 1: Low or No Diastereoselectivity (d.r. ≈ 1:1)
-
Potential Cause 1: Suboptimal Deprotonation Conditions.
-
Explanation: Incomplete or slow enolate formation can lead to competing reaction pathways or equilibration, eroding stereocontrol.
-
Solution: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) to ensure rapid and irreversible enolate generation. Ensure the base is freshly prepared or properly titrated.
-
-
Potential Cause 2: Incorrect Reaction Temperature.
-
Explanation: Higher temperatures can provide enough energy to overcome the small energy differences between competing diastereomeric transition states, leading to poor selectivity.
-
Solution: Perform the deprotonation and alkylation steps at low temperatures, typically -78 °C. This helps to "lock" the enolate into a single dominant conformation and maximize facial selectivity.
-
-
Potential Cause 3: Inappropriate Solvent Choice.
-
Explanation: Polar or coordinating solvents can interfere with the formation of a well-defined, chelated enolate structure, which is critical for high stereoselectivity.
-
Solution: Use anhydrous, non-polar, aprotic solvents like Tetrahydrofuran (THF) or toluene. These solvents help maintain the rigid structure of the lithium or potassium enolate intermediate.
-
Problem 2: Low Yield of the Quaternary Product
-
Potential Cause 1: Incomplete Enolate Formation.
-
Explanation: If deprotonation is not complete, the unreacted starting material will remain upon quenching the reaction.
-
Solution: Use a slight excess of a strong base (e.g., 1.1 equivalents) and allow sufficient time for the deprotonation to complete (typically 30-60 minutes at -78 °C) before adding the electrophile.
-
-
Potential Cause 2: Electrophile Reactivity Issues.
-
Explanation: The enolate may degrade or participate in side reactions if the electrophile is not reactive enough.
-
Solution: Use highly reactive electrophiles such as iodides or bromides (e.g., benzyl bromide, allyl iodide). If using less reactive electrophiles, the addition of HMPA can sometimes increase reactivity, but be aware this may also affect diastereoselectivity.[6]
-
-
Potential Cause 3: Proton Scrambling.
-
Explanation: The electrophile or other reagents may contain acidic protons that can quench the enolate before alkylation occurs.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. If the electrophile is prone to elimination, add it slowly to the enolate solution at -78 °C.
-
Data Presentation: Factors Influencing Stereochemical Outcome
The stereochemical outcome of the alkylation of N-Boc-proline ester enolates is highly dependent on the reaction conditions and the nature of the electrophile. The following table summarizes key influencing factors based on literature precedents.[2]
| Factor | Condition / Reagent | Typical Outcome on Stereoselectivity | Rationale |
| N-Protecting Group | Boc vs. Benzoyl (Bz) | Crucial determinant of selectivity. [2] | The protecting group alters the steric and electronic environment of the enolate, dictating the preferred direction of electrophile attack. |
| Electrophile | Allylic / Homoallylic Halides | Favors retention of configuration with N-Boc derivatives.[2] | The electrophile approaches the enolate from the less sterically hindered face, which is opposite to the existing α-substituent. |
| Benzylic Halides | Can lead to inversion of configuration.[2] | π-stacking interactions between the benzyl group and the enolate can alter the transition state geometry, favoring attack from the opposite face. | |
| Base | LDA, KHMDS | High selectivity. | Forms a well-defined metal enolate with a rigid structure, enhancing facial discrimination. |
| Temperature | -78 °C | Essential for high selectivity. | Minimizes thermal equilibration of intermediates and lowers the energy of the preferred transition state relative to others. |
| Solvent | THF, Toluene | High selectivity. | Aprotic, non-coordinating solvents stabilize the rigid enolate structure required for effective stereochemical control. |
Experimental Protocols
General Protocol for Diastereoselective α-Alkylation of a Boc-(S)-proline Derivative Ester
This protocol provides a generalized procedure for creating an α-quaternary stereocenter. Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the Boc-(S)-α-allyl-proline ester (1.0 eq.) and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
In a separate flask, prepare a solution of LDA (1.1 eq.) in THF.
-
Slowly add the LDA solution dropwise to the stirred solution of the proline ester over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution.
-
Continue stirring the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 6 hours depending on the electrophile.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
-
Visualizations
Workflow for Optimizing Diastereoselectivity
Caption: Logical workflow for optimizing diastereoselective alkylation reactions.
Key Factors Influencing Diastereoselectivity
Caption: Relationship between key experimental factors and diastereoselectivity.
Generalized Reaction Mechanism
Caption: Simplified mechanism for diastereoselective α-alkylation.
References
Validation & Comparative
The Evolving Landscape of Proline-Based Organocatalysis: A Comparative Guide
While Boc-(S)-alpha-allyl-proline is a valuable chiral building block in synthetic chemistry, its application as a direct organocatalyst in asymmetric reactions is not extensively documented in peer-reviewed literature. This guide, therefore, provides a comparative overview of well-established proline-based catalysts, offering researchers, scientists, and drug development professionals a data-driven analysis of their performance in key asymmetric transformations.
Proline and its derivatives have emerged as powerful and versatile organocatalysts, driving significant advancements in asymmetric synthesis. Their ability to mimic enzymatic catalysis, operating through enamine and iminium ion intermediates, has made them a staple in the chemist's toolbox for constructing chiral molecules with high stereoselectivity. This guide delves into the performance of several key proline-based catalysts, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate catalyst selection and reaction optimization.
Performance Comparison in Asymmetric Reactions
The efficacy of a catalyst is best assessed through its performance in benchmark asymmetric reactions. The following tables summarize the catalytic activity of L-proline and a selection of its derivatives in the aldol, Mannich, and Michael reactions, highlighting key metrics such as yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The data below compares the performance of various proline-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (Product) |
| (S)-Proline | 10 - 30 | DMSO | 24 - 99 | 76 - 95 | 90:10 | 91 - 96 (anti) |
| (S)-Proline | 10 | MeOH/H₂O | 4 | 95 | 94:6 | 96 (anti) |
| (S,S)-Pro-Phe-OMe | 20 | Ball Mill (Neat) | 2 | 93 | 91:9 | 95 (anti) |
| (S)-Diphenylprolinol TMS Ether | 1 - 10 | Toluene / CH₂Cl₂ | 1 - 5 | >90 | >95:5 | >99 (anti) |
| (S)-Proline-Tetrazole Analog | 10 - 20 | Various | 24 - 72 | 60 - 85 | Varies | 80 - 95 (anti) |
Note: Direct comparison can be challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.
Analysis: Unmodified (S)-proline is an effective catalyst but often requires higher catalyst loadings and polar aprotic solvents.[1] Optimized conditions in aqueous media can lead to excellent results.[1] Derivatives such as the (S)-Diphenylprolinol TMS ether demonstrate significantly higher reactivity and selectivity, enabling lower catalyst loadings and shorter reaction times.[1] This highlights the value of modifying the proline scaffold to enhance catalytic performance.
Asymmetric Mannich Reaction
The Mannich reaction is a key method for the synthesis of chiral β-amino carbonyl compounds. The following table illustrates the performance of (S)-proline in the reaction of various aldehydes with N-Boc-imines.
| Aldehyde | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Propanal | Aryl N-Boc-imine | 20 | MeCN | 2-3 | 85 | >95:5 | >99 |
| Acetaldehyde | Aryl N-Boc-imine | 20 | MeCN | 2-3 | 75 | >95:5 | >99 |
| Isovaleraldehyde | Aryl N-Boc-imine | 20 | MeCN | 2-3 | 92 | >95:5 | >99 |
Analysis: (S)-proline effectively catalyzes the Mannich reaction with high yields and excellent stereoselectivities, particularly for the synthesis of syn-β-amino aldehydes.[2][3][4] The use of N-Boc protected imines has significantly expanded the scope of this reaction.[3]
Asymmetric Michael Addition
The Michael addition is a widely used reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Cyclohexanone | β-Nitrostyrene | L-Proline | 30 | DMSO | 96 | 95 | 95:5 | 20 |
| Propanal | β-Nitrostyrene | L-Proline | 20 | CH₂Cl₂ | 48 | 96 | >95:5 | 78 |
| Cyclohexanone | Phenyl vinyl sulfone | Substituted Proline Ester | 10 | wet CH₂Cl₂ | 24 | 99 | - | 38 |
Analysis: While L-proline can catalyze the Michael addition, the enantioselectivity can be modest, especially with ketone donors.[5][6] Modifications to the proline structure, such as the introduction of substituents on the pyrrolidine ring, can influence the stereochemical outcome.[6]
Mechanistic Insights and Experimental Protocols
The catalytic activity of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates with carbonyl compounds.
Catalytic Cycles
Caption: Generalized enamine catalytic cycle for proline-catalyzed reactions.
References
- 1. Highly diastereoselective and enantioselective preparation of homoallylic amines: application for the synthesis of beta-amino acids and gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20.210.105.67 [20.210.105.67]
- 4. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination for Products of Boc-(S)-alpha-allyl-proline
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in synthesis and characterization. This guide provides a comprehensive comparison of the primary analytical methods for determining the ee of reaction products derived from Boc-(S)-alpha-allyl-proline, a versatile building block in asymmetric synthesis. The comparison includes chiral high-performance liquid chromatography (HPLC), chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents, supported by experimental data and detailed protocols for proline derivatives.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an optimal analytical technique for ee determination depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. While chiral HPLC is a widely adopted and robust method, techniques such as chiral GC and NMR spectroscopy offer distinct advantages in specific contexts.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile, derivatized enantiomers on a chiral capillary column.[1] | Formation of transient diastereomeric complexes with a CSA, leading to separate signals in the NMR spectrum.[2][3] |
| Sample Preparation | Typically simple dissolution in the mobile phase. | Derivatization is usually required to increase volatility and improve peak shape (e.g., esterification followed by acylation).[1] | Simple mixing of the analyte and the CSA in an appropriate deuterated solvent.[2][3] |
| Analysis Time | 10–30 minutes per sample. | Generally shorter than HPLC, often in the range of 10-20 minutes.[1] | 5–15 minutes per sample for data acquisition.[4] |
| Sensitivity | High to very high, capable of detecting trace enantiomers. | Very high, often superior to HPLC, with flame ionization detection (FID).[1] | Moderate, generally requires a higher concentration of the analyte compared to chromatographic methods. |
| Instrumentation | HPLC system with a UV or other suitable detector and a chiral column. | Gas chromatograph with an FID or mass spectrometer (MS) detector and a chiral capillary column. | High-field NMR spectrometer. |
| Generality | Broadly applicable to a wide range of proline derivatives and other chiral compounds. A vast library of chiral stationary phases is commercially available. | Applicable to volatile or semi-volatile compounds. Derivatization extends its applicability.[1] | Applicable to a wide range of chiral molecules that can interact with the chosen CSA.[2][3][4] |
| Data Analysis | Integration of peak areas of the two enantiomers. | Integration of peak areas of the two derivatized enantiomers.[1] | Integration of the distinct signals for the two enantiomers in the diastereomeric complexes.[2] |
| Key Advantage | Robustness and wide applicability without the need for derivatization in many cases. | High resolution and sensitivity; the potential for enantiomer elution order reversal by changing derivatizing agent.[1] | Non-destructive technique, rapid sample preparation, and provides structural information.[2][3] |
| Key Limitation | Can be time-consuming for method development to find the optimal chiral stationary phase and mobile phase. | The need for derivatization can be a drawback, and the analyte must be thermally stable.[1] | Lower sensitivity and potential for signal overlap. The choice of CSA is critical and can be expensive. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the enantiomeric separation of N-Boc-protected proline derivatives. Optimization of the mobile phase composition and the choice of chiral stationary phase will be necessary for specific products of this compound.
Instrumentation:
-
Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size is a good starting point.
Mobile Phase:
-
A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting composition is Hexane/Ethanol/TFA (90:10:0.1, v/v/v). The ratio of hexane and ethanol can be adjusted to optimize the separation.
Procedure:
-
Sample Preparation: Dissolve the product (approximately 1 mg/mL) in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Chiral Gas Chromatography (GC)
This method requires derivatization to increase the volatility of the analyte. The following is a two-step protocol for the analysis of proline enantiomers, which serves as a model for products derived from this compound after deprotection and esterification.[1]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[5]
Derivatization Reagents:
-
3 N Methanolic HCl.[1]
-
Trifluoroacetic anhydride (TFAA) or Acetic Anhydride.[1]
-
Methylene chloride.[1]
Procedure:
-
Methylation: To 1 mg of the amino acid product, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool the mixture and evaporate to dryness.[1]
-
Acylation: Dissolve the residue from step 1 in 1 mL of methylene chloride. Add 100 µL of TFAA. Cap the vial and heat at 60 °C for 20 minutes. Cool to room temperature before injection.[1]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature: 140 °C (isothermal).
-
Carrier Gas: Helium, 30 psi.
-
Injection: 1 µL with an 80:1 split ratio.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two derivatized enantiomers. Note that using TFAA vs. acetic anhydride can reverse the elution order of the enantiomers.[1]
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
This protocol describes a general procedure for determining enantiomeric excess using a chiral solvating agent. The choice of CSA and solvent is crucial and needs to be determined empirically for the specific product. For amino acid derivatives, thiourea-based CSAs have shown good results.[2]
Instrumentation:
-
High-field NMR Spectrometer (e.g., 500 MHz or higher).
Materials:
-
Chiral Solvating Agent (CSA), e.g., a C2-symmetric chiral bis-thiourea derivative.[2]
-
Deuterated solvent (e.g., CDCl3).[2]
-
Analyte (product from this compound). For enhanced interaction with some CSAs, derivatization of the analyte (e.g., N-3,5-dinitrobenzoyl) might be beneficial.[3]
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the analyte at a known concentration (e.g., 30 mM).[2]
-
Acquire Reference Spectrum: Obtain a ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add an equimolar amount of the CSA to the NMR tube.[2]
-
Acquire Spectrum of Mixture: Gently mix the sample and acquire another ¹H NMR spectrum. The presence of two enantiomers should result in the splitting of one or more proton signals into two distinct sets of peaks corresponding to the two diastereomeric complexes.
-
Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer. ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
Conclusion and Recommendations
The determination of enantiomeric excess for products derived from this compound can be effectively achieved using chiral HPLC, chiral GC, or NMR with chiral solvating agents.
-
Chiral HPLC is the most versatile and robust method, often allowing for direct analysis without derivatization. It should be considered the primary technique for routine analysis.
-
Chiral GC offers excellent sensitivity and resolution, making it ideal for detecting trace amounts of the minor enantiomer. However, the necessity for derivatization adds a step to the workflow and requires that the products are thermally stable.
-
NMR with CSAs is a powerful and rapid, non-destructive method for ee determination that requires minimal sample preparation. It is particularly useful for high-throughput screening or when structural confirmation is needed simultaneously. Its main limitation is lower sensitivity compared to chromatographic techniques.
Ultimately, the choice of method will be guided by the specific requirements of the analysis, the properties of the synthesized molecules, and the instrumentation available in the laboratory. For comprehensive characterization, employing two different methods can provide orthogonal confirmation of the enantiomeric excess.
References
- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 2. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 3. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
Head-to-Head Comparison: Boc vs. Fmoc Protected α-Allyl-Proline in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for α-amino acids is a critical decision that dictates the strategy for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, data-driven comparison of Boc- and Fmoc-protected α-allyl-proline, offering insights into their performance, potential side reactions, and detailed experimental protocols to inform your selection.
The unique structural features of α-allyl-proline, a non-canonical amino acid, can impart valuable properties to peptides, including conformational constraints and sites for chemical modification. The selection of the appropriate protecting group strategy is paramount to harnessing these benefits effectively. This comparison will delve into the chemical differences between the Boc and Fmoc strategies and their implications when incorporating α-allyl-proline into a peptide sequence.
Core Chemical Differences and Strategic Implications
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[1] This dictates the choice of resin, side-chain protecting groups, and cleavage conditions, creating two distinct orthogonal synthesis strategies.
The allyl group on the α-carbon of proline is generally stable under the conditions used for both Boc and Fmoc deprotection. It is resistant to both TFA and piperidine, ensuring its integrity throughout the synthesis cycles. Removal of the allyl group, if desired for subsequent modifications, is typically achieved through palladium-catalyzed reactions.
Performance Comparison: A Data-Driven Analysis
| Performance Metric | Boc-α-allyl-proline Strategy | Fmoc-α-allyl-proline Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences. | Generally high, but can be sequence-dependent. | The repeated acidic treatments in Boc-SPPS can help disrupt secondary structures and reduce aggregation.[1] |
| Overall Yield (%) | Generally moderate. | Typically good to high. | Fmoc chemistry often results in higher overall yields due to milder deprotection conditions.[1] |
| Coupling Efficiency | Generally high. | Can be challenging due to the steric hindrance of the α-allyl group and the secondary amine nature of proline. Double coupling or the use of potent coupling agents may be necessary.[1] | Proline's structure can slow down coupling kinetics. The additional bulk of the allyl group might exacerbate this in the Fmoc strategy. |
| Risk of Racemization | Low for proline itself. | Low for proline itself, but the choice of coupling reagent is crucial to prevent racemization of the preceding amino acid. | Proline's rigid structure makes it less susceptible to racemization at the α-carbon.[2] |
| Side Reactions | Lower risk of diketopiperazine (DKP) formation. | Higher risk of diketopiperazine (DKP) formation, especially when proline is at the C-terminus or the penultimate position.[3] | The basic conditions of Fmoc deprotection can promote intramolecular cyclization to form DKP.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of the protected α-allyl-proline derivatives and their incorporation into peptides via SPPS are crucial for successful outcomes.
Synthesis of Protected α-Allyl-Proline Derivatives
Synthesis of N-Boc-α-allyl-proline:
A common method for the synthesis of N-Boc-α-allyl-proline involves the stereoselective alkylation of a suitable N-Boc-proline ester enolate.
-
Step 1: Formation of the Enolate: N-Boc-proline methyl ester is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.
-
Step 2: Alkylation: The enolate is then reacted with an allyl halide, such as allyl bromide, to introduce the allyl group at the α-position.
-
Step 3: Saponification: The resulting ester is hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of THF and water to yield N-Boc-α-allyl-proline.
Synthesis of N-Fmoc-α-allyl-proline:
N-Fmoc-α-allyl-proline can be synthesized from α-allyl-proline, which can be obtained from the N-Boc protected version by deprotection.
-
Step 1: Deprotection of N-Boc-α-allyl-proline: The Boc group is removed from N-Boc-α-allyl-proline using a strong acid, such as TFA in dichloromethane (DCM).
-
Step 2: Fmoc Protection: The resulting free amino acid, α-allyl-proline, is then reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium carbonate or triethylamine, in a solvent mixture like dioxane and water to yield N-Fmoc-α-allyl-proline.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following are generalized protocols for a single coupling cycle of Boc- and Fmoc-protected α-allyl-proline.
Boc-SPPS Cycle for α-Allyl-Proline Incorporation:
Boc-SPPS workflow for α-allyl-proline incorporation.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM and isopropanol (IPA).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Couple Boc-α-allyl-proline (2-4 equivalents) using a coupling agent like HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in N,N-dimethylformamide (DMF) for 1-2 hours.[1]
-
Washing: Wash the resin with DMF and DCM.
Fmoc-SPPS Cycle for α-Allyl-Proline Incorporation:
Fmoc-SPPS workflow for α-allyl-proline incorporation.
-
Resin Swelling: Swell the resin (e.g., Rink amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple Fmoc-α-allyl-proline (2-4 equivalents) using a coupling agent like HATU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
Conclusion and Recommendations
The choice between Boc- and Fmoc-protected α-allyl-proline depends on the specific requirements of the target peptide.
The Boc strategy may be advantageous for the synthesis of long or aggregation-prone sequences containing α-allyl-proline, due to the ability of the repetitive acidic deprotection steps to disrupt secondary structures.[1] It also presents a lower risk of diketopiperazine formation.[3]
The Fmoc strategy , with its milder deprotection conditions, is generally preferred for its higher yields and compatibility with a wider range of sensitive functionalities.[1] However, for the sterically hindered α-allyl-proline, careful optimization of coupling conditions, such as the use of more potent coupling reagents and potentially double coupling, may be necessary to ensure high efficiency. The risk of diketopiperazine formation should also be considered, particularly for C-terminal or penultimate proline residues.[3]
For researchers embarking on the synthesis of peptides containing α-allyl-proline, a small-scale pilot synthesis to optimize the coupling of the protected amino acid is recommended, regardless of the chosen strategy. Careful monitoring of the coupling reaction and characterization of the final product will be crucial for a successful outcome.
References
Benchmarking Proline-Derived Organocatalysts: A Comparative Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. L-proline and its derivatives have emerged as a cornerstone of organocatalysis, offering a metal-free alternative for crucial carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of advanced proline-derived organocatalysts, for which Boc-(S)-alpha-allyl-proline serves as a key synthetic precursor, against commercially available chiral ligands in benchmark asymmetric reactions.
The utility of N-Boc protected proline derivatives, such as this compound, lies in their role as versatile chiral building blocks.[1][2] The Boc protecting group allows for the selective modification of the carboxylic acid moiety, enabling the synthesis of more complex and highly efficient organocatalysts like chiral prolinamides and other bifunctional molecules.[3][4] This guide will focus on the performance of these advanced proline-derived catalysts in three key transformations: the Aldol Reaction, the Michael Addition, and the Asymmetric Allylic Alkylation.
Data Presentation: Performance in Key Asymmetric Reactions
The following tables summarize the performance of representative advanced proline-derived organocatalysts against well-established commercial chiral ligands in benchmark asymmetric reactions. The data for proline-derived catalysts is representative of what can be achieved with catalysts synthesized from precursors like this compound.
Table 1: Asymmetric Aldol Reaction
| Catalyst/Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Proline-Derived Catalyst | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 99 | 97:3 (anti:syn) |
| (S)-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | 68 | 76 | 95:5 (anti:syn) |
| BINOL-derived Phosphoric Acid | Acetone + Benzaldehyde | 95 | 96 | - |
Table 2: Asymmetric Michael Addition
| Catalyst/Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Proline-Derived Thiourea Catalyst | Cyclohexanone + nitrostyrene | 97 | 99 | 99:1 (syn:anti) |
| Cinchona Alkaloid (Thiourea) | Diethyl malonate + nitrostyrene | 98 | 95 | - |
| (S)-Proline | Acetone + nitrostyrene | 85 | 20 | - |
Table 3: Asymmetric Allylic Alkylation (AAA)
| Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee%) |
| Proline-Derived Phosphine Ligand | 1,3-Diphenylallyl acetate + Dimethyl malonate | 95 | 96 |
| Trost Ligand | 1,3-Diphenylallyl acetate + Dimethyl malonate | 99 | 98 |
| (S)-BINAP | 1,3-Diphenylallyl acetate + Dimethyl malonate | 97 | 94 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. General Protocol for the Synthesis of a Proline-Derived Amide Catalyst from this compound
This protocol outlines a general procedure for synthesizing a more complex organocatalyst from a Boc-protected proline derivative.
-
Activation: Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, DCM) under an inert atmosphere. Cool the solution to 0 °C. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Coupling: To the activated proline derivative, add a solution of the desired amine linker (e.g., a chiral diamine) (1.0 eq) in dry DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the Boc-protected catalyst in DCM and add an acid such as trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to yield the final active catalyst.
2. General Protocol for an Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMSO, 1.0 mL), add the ketone (5.0 mmol).
-
Add the proline-derived organocatalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (typically 24-72 hours), monitoring the progress by TLC.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC analysis.
3. General Protocol for an Asymmetric Michael Addition
-
To a solution of the Michael acceptor (e.g., a nitroalkene) (0.25 mmol) and the Michael donor (e.g., an aldehyde or ketone) (0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the proline-derived organocatalyst (0.025 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring by TLC.
-
After completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the product.
-
Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC analysis.
4. General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) (1-2 mol%) and the chiral ligand (2-5 mol%) to a reaction vessel.
-
Add a suitable solvent (e.g., THF or DCM).
-
Add the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) (1.0 eq), the nucleophile (e.g., dimethyl malonate) (1.2 eq), and a base (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA) (1.2 eq).[6]
-
Stir the reaction at the indicated temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations: Workflows and Catalytic Cycles
Diagram 1: Synthesis of a Proline-Derived Catalyst
Caption: Workflow for synthesizing an advanced organocatalyst from this compound.
Diagram 2: Enamine Catalytic Cycle for the Aldol Reaction
Caption: The enamine catalytic cycle for a proline-catalyzed asymmetric aldol reaction.[3]
Diagram 3: Iminium Catalytic Cycle for the Michael Addition
Caption: The iminium ion catalytic cycle for an asymmetric Michael addition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Confirming the Absolute Configuration of Boc-(S)-alpha-allyl-proline: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of key analytical methods for confirming the absolute configuration of Boc-(S)-alpha-allyl-proline, a valuable building block in synthetic organic chemistry.
Introduction
This compound possesses a stereogenic center at the alpha-carbon, making the confirmation of its (S)-configuration essential. The choice of analytical technique depends on factors such as the availability of instrumentation, the nature of the sample (e.g., crystallinity), and the required level of accuracy and throughput. This document compares four principal methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Chiral Chromatography (HPLC/GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (Mosher's method).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each technique for the stereochemical analysis of this compound.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral Chromatography (HPLC/GC) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential interaction of enantiomers with a chiral stationary phase or formation of diastereomers. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. |
| Sample Requirement | High-quality single crystal. | Solution in a suitable solvent (e.g., CDCl3). | Solution of the analyte. | Solution of the derivatized analyte. |
| Information Obtained | Unambiguous absolute configuration. | Absolute configuration by comparison with theoretical calculations. | Enantiomeric purity (ee%) and retention time/elution order. | Diastereomeric ratio, which correlates to enantiomeric excess. Can infer absolute configuration. |
| Key Advantages | Definitive and non-empirical.[1][2] | Applicable to solutions; provides structural information.[3][4][5] | High accuracy and precision for enantiomeric excess determination.[6][7] | Relatively rapid and requires standard NMR instrumentation. |
| Key Limitations | Requires a suitable single crystal, which can be difficult to obtain.[1] | Requires complex quantum chemical calculations for interpretation.[3] | Reference standard of the opposite enantiomer may be needed. Derivatization can introduce errors. | Derivatization is required, which may not be quantitative.[2] |
| Typical Throughput | Low | Moderate | High | High |
| Relative Cost | High (instrumentation and expertise) | High (instrumentation) | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Crystallography
-
Crystallization : Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.[1]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.[1]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the precise atomic coordinates and allowing for the unambiguous assignment of the absolute configuration.[1][2]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation : A solution of this compound is prepared in a suitable, transparent infrared solvent (e.g., deuterated chloroform, CDCl3). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Spectral Acquisition : The VCD spectrum is recorded on a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator to generate circularly polarized light. The infrared absorption spectrum is recorded simultaneously.[3]
-
Computational Analysis : The experimental VCD spectrum is compared to the theoretically predicted spectrum for the (S)-enantiomer. This requires quantum chemical calculations (e.g., using Density Functional Theory, DFT) to determine the stable conformations of the molecule and their corresponding VCD spectra. A good match between the experimental and calculated spectra confirms the absolute configuration.[3][8]
Chiral High-Performance Liquid Chromatography (HPLC)
-
Method 1: Direct Separation on a Chiral Stationary Phase (CSP)
-
Column Selection : A suitable CSP column is chosen based on the properties of the analyte. For proline derivatives, polysaccharide-based chiral selectors are often effective.
-
Mobile Phase Optimization : A mixture of solvents (e.g., hexane and isopropanol) is used as the mobile phase. The composition is optimized to achieve baseline separation of the enantiomers.
-
Analysis : The sample is dissolved in the mobile phase and injected into the HPLC system. The retention times of the enantiomers are recorded. The enantiomeric excess is calculated from the peak areas.
-
-
Method 2: Derivatization with a Chiral Reagent
-
Derivatization : The this compound is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers.[6][7]
-
Chromatographic Separation : The resulting diastereomers are separated on a standard achiral reversed-phase column (e.g., C18).[6][7]
-
Detection and Quantification : The separated diastereomers are detected (e.g., by UV-Vis), and the peak areas are used to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of the original sample.[6]
-
NMR Spectroscopy (Mosher's Method)
-
Derivatization : The carboxylic acid of this compound is converted to an ester or amide with a chiral alcohol or amine. A more common approach for amino acids is to use a chiral derivatizing agent that reacts with the amine, though in this case, the secondary amine of the proline ring is protected. An alternative is to use a chiral solvating agent. For this example, we will consider the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), Mosher's acid, after deprotection of the Boc group and esterification of the carboxylic acid.
-
NMR Analysis : The ¹H and ¹⁹F NMR spectra of the resulting diastereomeric MTPA esters are recorded.[2]
-
Spectral Comparison : The chemical shifts of protons near the stereocenter will differ between the two diastereomers. By comparing the spectra of the derivatives made from (R)- and (S)-MTPA, the absolute configuration of the original molecule can be deduced based on the established model of how the phenyl group of the MTPA reagent shields or deshields nearby protons.[2]
Visualizations
The following diagrams illustrate the workflows for the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Vibrational circular dichroism spectra of unblocked proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of the random coil conformation: vibrational CD study of proline oligopeptides and related polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Efficacy comparison between alpha-allyl-proline and other organocatalysts
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. The functionalization of the proline ring, particularly at the C4 position, has been a fertile ground for modulating catalytic activity and selectivity. This guide provides a comparative overview of the efficacy of α-allyl-proline (4-allyl-L-proline) and other representative organocatalysts in the context of the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Performance Comparison in Asymmetric Aldol Reactions
The following table summarizes the typical performance of L-proline and some of its C4-substituted derivatives in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone. This data is compiled from various studies and is intended to provide a general benchmark for comparison. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution.
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 48 | 68 | 76[1] |
| (4R)-Hydroxy-L-proline | Water | 24 | 95 | 98 (anti) |
| (4S)-Fluoro-L-proline | DMSO | 24 | 85 | 92 |
| 4-Allyl-L-proline | Data not available | N/A | N/A | N/A |
Note: The data for L-proline derivatives other than 4-allyl-L-proline are illustrative and sourced from representative literature. The absence of specific data for 4-allyl-L-proline highlights a gap in the current body of published research.
Experimental Protocols
A general experimental protocol for a proline-catalyzed asymmetric aldol reaction is provided below. This can be adapted for the evaluation of various organocatalysts, including 4-allyl-L-proline.
General Procedure for the Asymmetric Aldol Reaction:
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 to 10.0 mmol). Subsequently, the organocatalyst (typically 10-30 mol%) is added to the mixture. The reaction is stirred at a specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Catalyst Design
The catalytic cycle of proline and its derivatives in the aldol reaction is generally accepted to proceed through an enamine intermediate. The secondary amine of the proline catalyst reacts with a ketone to form a nucleophilic enamine, which then attacks the electrophilic aldehyde. The stereochemical outcome of the reaction is controlled by the facial selectivity of the enamine addition to the aldehyde, which is influenced by the steric and electronic properties of the catalyst.
The substituent at the C4 position of the proline ring plays a crucial role in orienting the substrates in the transition state. It is hypothesized that the allyl group in 4-allyl-L-proline could influence the catalyst's conformation and the steric hindrance around the active site, thereby affecting both the reaction rate and the enantioselectivity.
Experimental Workflow
The systematic evaluation of a new organocatalyst like 4-allyl-L-proline typically follows a structured workflow to ensure reliable and comparable results.
References
Cross-validation of experimental results involving Boc-(S)-alpha-allyl-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-(S)-alpha-allyl-proline with alternative proline derivatives used in experimental research, particularly in the fields of peptide synthesis and drug development. The unique structural features of this compound, namely the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the versatile alpha-allyl side chain, offer distinct advantages in the synthesis of complex peptides, including cyclic and conformationally constrained analogues.
Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | This compound (Boc Strategy) | Alternative: Fmoc-Proline Derivatives (Fmoc Strategy) | Key Considerations |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) | The choice of protecting group dictates the entire synthetic strategy, including resin and side-chain protecting groups. |
| Coupling Efficiency | Generally high. The secondary amine of proline can sometimes lead to slower kinetics, potentially requiring optimized coupling reagents or double coupling.[1] | Can be challenging due to the secondary amine nature of proline.[2] | Monitoring of the coupling reaction is crucial for both strategies. |
| Crude Peptide Purity | Potentially higher for aggregation-prone sequences as the acidic deprotection can help disrupt aggregates. Expected purity is highly sequence-dependent. | Generally high, often considered to produce purer crude products for routine syntheses due to milder deprotection steps.[] | Purity is highly dependent on the peptide sequence and synthesis conditions. |
| Overall Yield | Dependent on coupling efficiency at each step and the success of the final cleavage. Generally reported to be in the range of 20-50% for Boc-SPPS.[2] | Also highly dependent on synthesis parameters. Generally reported to be in the range of 30-60% for Fmoc-SPPS.[2] | Yields are highly variable and sequence-specific. |
| Side Reactions | Less prone to diketopiperazine (DKP) formation due to the protonated N-terminus after deprotection.[4] | More susceptible to DKP formation, especially when proline is at the C-terminus or the penultimate position.[4] | DKP formation can lead to significant yield loss. |
| Final Cleavage | Typically requires strong acids like HF, TFMSA, or TMSOTf, which may necessitate specialized equipment.[5][6] | Milder acidic conditions (e.g., high percentage of TFA) are sufficient for cleavage from the resin and removal of most side-chain protecting groups.[7] | The harshness of the final cleavage can affect sensitive residues in the peptide. |
| Versatility of Allyl Group | The α-allyl group provides a handle for further modifications, such as ring-closing metathesis (RCM) to form cyclic peptides.[4][8] | While Fmoc-protected allyl-proline derivatives also exist, the Boc strategy is well-established for complex syntheses where the allyl group is utilized. | The allyl group is a key feature for creating constrained peptide structures. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in peptide synthesis. Below are generalized protocols for its incorporation into a peptide chain via Boc-SPPS and a subsequent ring-closing metathesis to form a cyclic peptide.
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, DIC)
-
Activation additives (e.g., HOBt)
-
Base (e.g., DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Neutralization solution (e.g., 10% DIEA in DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[1]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Activation:
-
Coupling:
-
Add the activated this compound solution to the neutralized peptide-resin.[1]
-
Agitate the mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction for completion using a test suitable for secondary amines (e.g., Isatin or Chloranil test). A second coupling may be necessary if the reaction is incomplete.[1]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]
-
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes a general procedure for the cyclization of a peptide containing this compound and another olefin-containing amino acid.
Materials:
-
Peptide-resin containing two olefinic side chains (e.g., from this compound and another allylic amino acid)
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
1,2-dichloroethane (DCE), degassed
Procedure:
-
Resin Preparation: Swell the fully assembled, protected peptide-resin in DCE.
-
Catalyst Preparation: In a separate vessel, dissolve the Grubbs' catalyst (typically 0.1-0.2 equivalents based on resin loading) in degassed DCE to form a dilute solution (e.g., 10 mM).[10]
-
Metathesis Reaction:
-
Add the catalyst solution to the swollen peptide-resin under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Agitate the mixture at room temperature or with gentle heating for 2-12 hours.[10]
-
The reaction progress can be monitored by cleaving a small sample of beads and analyzing the product by HPLC-MS.[10]
-
-
Catalyst Removal:
-
Filter the resin and wash extensively with DCE and DCM to remove the ruthenium catalyst.[10]
-
-
Final Cleavage and Deprotection:
-
Dry the resin and cleave the cyclic peptide from the solid support using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).[5]
-
Precipitate, wash, and purify the crude cyclic peptide by HPLC.
-
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in peptide synthesis and the potential biological interactions of the resulting molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Synthesis of cyclic proline-containing peptides via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Boc-(S)-alpha-allyl-proline vs. L-proline: A Comparative Guide to Catalytic Performance
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the realm of asymmetric organocatalysis, L-proline has long been hailed as a cornerstone catalyst, valued for its simplicity, availability, and ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions. The continuous pursuit of enhanced catalytic efficiency has led to the exploration of numerous proline derivatives. This guide provides a detailed comparison between the catalytic performance of the parent amino acid, L-proline, and a structurally modified analogue, Boc-(S)-alpha-allyl-proline.
This comparison reveals that while L-proline is a well-documented and highly effective catalyst for numerous asymmetric transformations, there is a significant lack of published experimental data demonstrating the catalytic efficacy of this compound in similar reactions. The available literature primarily describes this compound as a chiral building block for peptide synthesis and drug development rather than as an organocatalyst.[1]
The Established Efficacy of L-proline in Asymmetric Catalysis
L-proline is a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates and control the stereochemical outcome of reactions. It operates through an enamine-based catalytic cycle, which has been extensively studied and applied in numerous synthetic protocols.
Performance in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a benchmark for evaluating the performance of organocatalysts. L-proline has been shown to effectively catalyze the reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high enantiomeric excess (ee).
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20-30 | DMSO | 4-24 | 68 | 76 | [2] |
| 2 | Isovaleraldehyde | Acetone | 20 | neat | 48 | 77 | 95 | [3] |
| 3 | Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O | 19 | 98 | >99 | [4] |
Performance in Asymmetric Mannich Reactions
L-proline is also a highly effective catalyst for the three-component asymmetric Mannich reaction, a powerful tool for the synthesis of chiral β-amino carbonyl compounds.
| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Propanal | Acetone | p-Anisidine | 20 | NMP | 12 | 90 | >20:1 | 97 | Not specified in snippets | | 2 | Isobutyraldehyde | Acetone | p-Anisidine | 5 | Dioxane | 2 | 95 | >20:1 | >99 | Not specified in snippets | | 3 | Benzaldehyde | Propanal | p-Anisidine | 20 | NMP | 12 | 92 | 19:1 | 99 | Not specified in snippets |
Analyzing the Catalytic Potential of this compound
While direct experimental data on the catalytic activity of this compound is absent from the reviewed literature, an analysis of its structure provides insight into its likely performance relative to L-proline.
The structure of this compound features two key modifications compared to L-proline:
-
N-Boc Protecting Group: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group.
-
C-alpha-Allyl Substituent: An allyl group is attached to the alpha-carbon.
The N-Boc group is the most critical modification concerning catalytic activity. The established catalytic cycle for L-proline relies on the nucleophilicity of the secondary amine to form an enamine intermediate with a carbonyl substrate. The bulky and electron-withdrawing Boc group effectively passivates the nitrogen atom, preventing it from participating in this crucial first step of the catalytic cycle. Therefore, This compound is not expected to function as an effective enamine-type organocatalyst in the same manner as L-proline.
The alpha-allyl substituent would introduce additional steric bulk around the carboxylic acid group. In a hypothetical scenario where the Boc group could be removed to generate alpha-allyl-proline, this substituent could influence the stereochemical outcome of a reaction by altering the steric environment of the transition state. However, without the free secondary amine, this effect is moot for enamine catalysis.
Experimental Protocols
General Procedure for L-proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), the ketone (10.0 mmol) is added. Subsequently, L-proline (as specified in the data table, e.g., 20 mol%, 0.2 mmol) is added to the mixture. The reaction is stirred at room temperature for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for L-proline-Catalyzed Asymmetric Mannich Reaction
In a vial, the aldehyde (1.5 mmol) and the amine (e.g., p-anisidine, 1.0 mmol) are dissolved in the specified solvent (e.g., NMP, 1.0 mL). The mixture is stirred for 30-60 minutes. L-proline (e.g., 20 mol%, 0.2 mmol) and the ketone (2.0 mmol) are then added sequentially. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is worked up by adding a saturated aqueous solution of NH₄Cl and extracting with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the β-amino carbonyl compound. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic Pathways
Caption: A generalized workflow for conducting an L-proline catalyzed asymmetric reaction.
Caption: The enamine-based catalytic cycle for an L-proline catalyzed aldol reaction.
Conclusion
Based on the extensive body of scientific literature, L-proline is a demonstrably superior and effective catalyst compared to this compound for common asymmetric organocatalytic reactions. L-proline's catalytic prowess in aldol, Mannich, and other transformations is well-established, with a vast repository of experimental data supporting its high efficiency and stereoselectivity.
In contrast, there is no evidence in the current literature to support the use of this compound as an organocatalyst for these reactions. Its chemical structure, specifically the presence of the N-Boc protecting group, strongly suggests that it is incapable of participating in the enamine catalytic cycle that is central to L-proline's reactivity. Therefore, for researchers and professionals in drug development seeking a reliable and efficient organocatalyst for asymmetric synthesis, L-proline remains a preeminent choice, while this compound is best utilized as a chiral building block in synthetic sequences where its amine functionality is intentionally protected.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Boc-(S)-alpha-allyl-proline: A Comprehensive Guide
For laboratory professionals engaged in research, discovery, and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Boc-(S)-alpha-allyl-proline.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols. While Boc-L-proline is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, related protected amino acids may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times.[1] If there is a risk of generating dust, a certified respirator is recommended.[1]
Quantitative Data Summary for Boc-L-proline
The following table summarizes the known physical and chemical properties of Boc-L-proline, which can serve as a useful reference for handling and disposal considerations for its alpha-allyl derivative.
| Property | Value |
| Physical State | Solid, Powder[1][2] |
| Appearance | White[1][2] |
| Molecular Formula | C₁₀H₁₇NO₄[1][3] |
| Molecular Weight | 215.25 g/mol [1] |
| Melting Point | 133 - 136 °C (271.4 - 276.8 °F)[1][2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[3] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer drain.[1]
Experimental Protocol for Waste Segregation and Disposal
-
Initial Assessment : Due to the lack of specific safety data, treat this compound as a potentially hazardous substance.
-
Waste Collection :
-
Solid Waste : Collect all non-contaminated, solid this compound waste in a designated, compatible, and clearly labeled solid waste container. This includes any expired or unused material.
-
Liquid Waste : If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste.[1] Collect this liquid waste in a designated, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.[1]
-
Contaminated Materials : Any items that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as solid chemical waste.
-
-
Container Management :
-
Ensure all waste containers are in good condition, free from leaks, and are kept securely sealed when not in use.[1]
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
-
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment to mitigate any potential spills.[1]
-
Final Disposal : Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[1] Always follow all local, state, and federal regulations for chemical waste disposal.[1]
Decontamination of Labware
-
Non-disposable Labware : Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. Following decontamination, the labware can be washed according to standard laboratory procedures.
-
Empty Containers : The original container of this compound, once completely empty with as little residue as possible, should have its label defaced or removed before being disposed of according to institutional guidelines, which may include triple rinsing with a suitable solvent and collecting the rinsate as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistics for Handling Boc-(S)-alpha-allyl-proline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Boc-(S)-alpha-allyl-proline. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of experimental work. This compound, while a valuable reagent in peptide synthesis and drug development, requires careful handling due to the potential hazards associated with its allyl group.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The minimum required PPE for various laboratory tasks involving this compound is outlined below.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Maintenance | • Chemical splash goggles• Chemical-resistant gloves• Lab coat | • Face shield• Chemical-resistant apron |
This structured PPE protocol is designed to provide comprehensive protection during all stages of handling this compound.
Operational Plan: From Receipt to Experiment
A clear, step-by-step operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]
-
Keep the container tightly sealed to prevent contact with air and moisture.[2][3][4]
-
Store separately from oxidizing agents, acids, and alkali metals.[3]
-
Recommended storage temperature should be maintained as per the supplier's instructions, typically at 2-8°C for stability.[2]
3. Handling and Weighing (Solids):
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5]
-
Use a dedicated and calibrated analytical balance for weighing the compound.
-
Wear appropriate PPE as detailed in the table above, including a full-face respirator.
4. Preparation of Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Work within a chemical fume hood and wear chemical splash goggles and appropriate gloves.
-
Ensure adequate ventilation throughout the process.[6]
5. Experimental Use:
-
Conduct all reactions involving this compound in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][7]
-
Be aware of potential delayed effects from exposure, particularly from the allyl group.[7]
6. Emergency Procedures:
-
Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains.[4]
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[4] Water may not be effective.[3] Keep containers cool with a water spray if they are exposed to fire.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: If swallowed, give two glasses of water to drink and seek immediate medical advice.[4]
Caption: A flowchart illustrating the key steps in the safe operational handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Handle uncleaned containers as you would the product itself.[4]
3. Disposal Method:
-
Dispose of the chemical waste through a licensed and approved waste disposal facility.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: A decision tree outlining the proper disposal path for different forms of waste generated from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 3. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. olinepoxy.com [olinepoxy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
